1-methylazepan-4-one Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylazepan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSJZGRGJYULPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436620 | |
| Record name | 1-methylazepan-4-one Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19869-42-2 | |
| Record name | 4H-Azepin-4-one, hexahydro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19869-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methylazepan-4-one Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Azepin-4-one, hexahydro-1-methyl-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-methylazepan-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methylazepan-4-one Hydrochloride, also known by its research code CX-6258, is a synthetic small molecule that has garnered significant interest in the scientific community.[1][2] Primarily recognized as a potent, orally efficacious pan-Pim kinase inhibitor, it serves as a valuable tool for cancer research and drug development.[1][3] Additionally, its role as a key intermediate in the synthesis of the antihistamine Azelastine highlights its importance in medicinal chemistry.[4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a colorless to light yellow solid.[1][2] It is the hydrochloride salt of 1-methylazepan-4-one, a seven-membered heterocyclic ketone.[1] The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19869-42-2 | [1][2][5][6][7] |
| Molecular Formula | C₇H₁₄ClNO | [1][5][6] |
| Molecular Weight | 163.65 g/mol | [5][6][8] |
| Melting Point | 115-120 °C | [9] |
| Boiling Point | 196.4 °C at 760 mmHg | [9] |
| Appearance | Colorless to light yellow solid | [1][2] |
| Purity | ≥95% to 98% (commercial sources) | [6] |
| Solubility | Soluble in water | [1][2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with a notable method involving the ring expansion of 1-methyl-4-piperidone. This approach is advantageous due to the commercial availability of the starting material and provides a good yield.[10] Other documented methods include the Dieckmann condensation of diethyl 3,3'-(methylazanediyl)dipropanoate and synthesis from N-methyl-2-pyrrolidone derivatives.[4]
Experimental Protocol: Synthesis from 1-methyl-4-piperidone
This protocol is adapted from a patented synthesis method.[10]
Step 1: Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol
-
To a solution of 1-methylpiperidine-4-one in ethanol, add nitromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add additional ethanol to facilitate stirring.
-
Continue stirring at room temperature for 48 hours.
-
Filter the reaction mixture and wash the separated solid with methyl tert-butyl ether (MTBE).
-
The resulting product is 1-methyl-4-(nitromethyl)piperidin-4-ol.
Step 2: Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol
-
Hydrogenate the 1-methyl-4-(nitromethyl)piperidin-4-ol from the previous step.
-
Filter the reaction mixture through celite and evaporate under reduced pressure to obtain the product.
Step 3: Preparation of 1-methylhexahydroazepin-4-one hydrochloride
-
Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol in glacial acetic acid and cool to 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0 °C.
-
Stir the reaction mixture overnight at 0 °C.
-
Add dichloromethane (DCM) and adjust the pH of the reaction solution to 7-8 with sodium bicarbonate.
-
Separate the DCM layer and wash the aqueous layer with DCM.
-
Combine the organic layers and concentrate.
-
Dissolve the resulting oil in isopropanol and adjust the pH to <6 with a hydrogen chloride isopropanol solution.
-
Cool the solution to induce crystallization and dry the resulting solid under reduced pressure to obtain 1-methylhexahydroazepin-4-one hydrochloride.[10]
Analytical Characterization
Comprehensive characterization is crucial for confirming the identity and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400MHz, d-DMSO): δ 11. (s, 1H), 4.47 (s, 2H), 2.41-2.40 (m, 2H), 2.21-2.15 (m, 2H), 2.12 (s, 3H), 1.64-1.53 (m, 4H).[10]
Detailed interpretation of the spectra is essential for structural elucidation. The number of signals, their chemical shifts, splitting patterns, and integration values should be consistent with the proposed structure.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule. A strong carbonyl (C=O) stretch is expected around 1690 cm⁻¹. Amine hydrochloride salt bands and aliphatic C-H stretching bands between 2700-3000 cm⁻¹ would also be anticipated.[11]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the molecular weight of the free base (127.1 g/mol ).
Biological Activity and Mechanism of Action
Pim Kinase Inhibition
This compound, as CX-6258, is a potent inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[3] Pim kinases are serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and apoptosis resistance.[3][12]
Table 2: IC₅₀ Values of CX-6258 against Pim Kinases
| Kinase | IC₅₀ (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Source: Haddach et al., 2012[3]
The mechanism of action involves the competitive binding of CX-6258 to the ATP-binding pocket of the Pim kinases, thereby preventing the phosphorylation of their downstream substrates.[12] Key downstream targets of Pim kinases include the pro-apoptotic protein BAD and the translational repressor 4E-BP1.[4] By inhibiting Pim kinases, CX-6258 can induce apoptosis and inhibit cell proliferation in cancer cells.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 19869-42-2 [smolecule.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
1-methylazepan-4-one Hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methylazepan-4-one Hydrochloride, also known by its CAS number 19869-42-2, is a heterocyclic compound with significant applications in pharmaceutical research and development.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antihistamine Azelastine.[3] Furthermore, it has been identified as a pan-Pim kinase inhibitor with the designation CX-6258, highlighting its potential in oncology research.[1][2][4] This technical guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental methodologies.
Chemical Structure and Properties
This compound is the hydrochloride salt of 1-methylazepan-4-one. The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. The structure features a ketone functional group at the 4-position and a methyl group attached to the nitrogen atom.[5] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[1]
Chemical Structure:
-
IUPAC Name: 1-methylazepan-4-one;hydrochloride[6]
-
CAS Number: 19869-42-2[6]
-
SMILES: CN1CCCC(=O)CC1.Cl[6]
Physicochemical Properties:
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Appearance | Colorless to light yellow or brown solid | [1][8] |
| Melting Point | 115-120 °C | ChemicalBook |
| Boiling Point | 97-100 °C | ChemicalBook |
| Solubility | Slightly soluble in chloroform (with heating) and DMSO. The hydrochloride form enhances water solubility. | ChemicalBook,[1] |
| Purity | Typically ≥95% | [7][8] |
Predicted Spectroscopic Data:
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | A singlet for the N-methyl protons. Complex multiplets for the methylene protons of the azepane ring. |
| ¹³C NMR | A signal for the carbonyl carbon (ketone). Distinct signals for the azepane ring methylene carbons and the N-methyl carbon. |
| IR Spectroscopy | A strong absorption band for the C=O stretch (ketone) around 1700-1720 cm⁻¹. A broad band for the N-H stretch of the ammonium salt. C-N and C-H stretching vibrations.[5] |
| Mass Spectrometry | The free base (1-methylazepan-4-one) has a monoisotopic mass of 127.0997 Da. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[5] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily in patent literature. One common method involves the Dieckmann condensation of a diester, followed by hydrolysis, decarboxylation, and salt formation. Another approach starts from N-methyl-2-pyrrolidone.[9]
Example Synthetic Scheme (Dieckmann Condensation Approach):
A detailed, step-by-step experimental protocol is not available in peer-reviewed literature. The following is a generalized procedure based on patent descriptions.[9]
-
Diester Formation: 4-methylaminobutyric acid hydrochloride is esterified and then reacted with methyl acrylate in the presence of a base like triethylamine to form the corresponding diester.
-
Dieckmann Condensation: The diester undergoes intramolecular cyclization in the presence of a strong base (e.g., potassium tert-butoxide) to form a β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield 1-methylazepan-4-one.
-
Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate this compound, which is then collected by filtration and dried.
Synthesis of Azelastine from this compound
This compound is a key starting material for the synthesis of the antihistamine Azelastine.[3]
Experimental Workflow for Azelastine Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 19869-42-2 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 19869-42-2 | Benchchem [benchchem.com]
- 6. This compound | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
1-methylazepan-4-one Hydrochloride molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of 1-methylazepan-4-one Hydrochloride, a compound of interest in synthetic chemistry and pharmaceutical development.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO[1][2][3] |
| C₇H₁₃NO · HCl[4][5] | |
| Molecular Weight | 163.65 g/mol [1][3][4][5] |
| 163.64 g/mol [2] |
Note on Data Presentation: The molecular formula is presented in two common formats. The molecular weight is consistently reported, with minor variation attributable to computational differences.
Experimental Protocols and Signaling Pathways
Due to the specific nature of the inquiry concerning the molecular formula and weight of this compound, detailed experimental protocols, signaling pathways, and associated visualizations are not applicable. The provided data represents fundamental, calculated, and well-established properties of the compound.
References
Unveiling the Biological Activities of 1-methylazepan-4-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methylazepan-4-one Hydrochloride, a heterocyclic compound, has garnered significant interest in the scientific community due to its diverse biological activities. Notably, this molecule, also identified as CX-6258, has demonstrated potential as a pan-Pim kinase inhibitor with implications for oncology. Furthermore, preclinical studies have highlighted its ability to modulate opioid-related behaviors, suggesting a potential role in addiction therapies. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Pim Kinase Inhibition: A Promising Avenue in Oncology
This compound has been identified as a potent, ATP-competitive inhibitor of all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various human cancers and are known to play a crucial role in cell survival, proliferation, and apoptosis.[1] By inhibiting these kinases, this compound presents a potential therapeutic strategy for cancer treatment.
Quantitative Data on Pim Kinase Inhibition
The inhibitory activity of this compound (CX-6258) against Pim kinases and its anti-proliferative effects on cancer cell lines have been quantified in several studies. The following tables summarize the key findings.
Table 1: Biochemical Potency of this compound against Pim Kinase Isoforms
| Target | IC₅₀ (nM) | Assay Type |
| Pim-1 | 5 | Radiometric Assay |
| Pim-2 | 25 | Radiometric Assay |
| Pim-3 | 16 | Radiometric Assay |
Table 2: Cellular Activity and In Vivo Efficacy of this compound
| Cell Line / Model | Cellular Potency (IC₅₀) | In Vivo Model | Efficacy |
| Various human cancer cell lines | 0.02 - 3.7 µM | MV-4-11 xenograft | 45% TGI at 50 mg/kg, 75% TGI at 100 mg/kg |
TGI: Tumor Growth Inhibition
Pim Kinase Signaling Pathway
The Pim kinases exert their oncogenic effects by phosphorylating a range of downstream substrates involved in critical cellular processes. A key mechanism involves the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD, which leads to enhanced cell survival. This compound, by blocking the ATP-binding pocket of Pim kinases, prevents the phosphorylation of these downstream targets.
Caption: Pim Kinase Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols for Pim Kinase Inhibition
This assay quantifies the direct inhibitory effect of a compound on the kinase's enzymatic activity.
-
Reaction Mixture Preparation: A reaction buffer containing recombinant Pim-1, Pim-2, or Pim-3 enzyme, a suitable peptide substrate (e.g., CREBtide), and MgCl₂ is prepared.
-
ATP Addition: [γ-³³P]ATP is added to the reaction mixture to initiate the phosphorylation reaction.
-
Inhibitor Incubation: The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Reaction Termination: The reaction is stopped by the addition of phosphoric acid.
-
Signal Detection: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay assesses the anti-proliferative effect of the compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., MV-4-11) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well.
-
Signal Measurement: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
This technique is used to detect the phosphorylation status of downstream targets of Pim kinases.
-
Cell Treatment and Lysis: Cancer cells are treated with the compound for a defined period, followed by cell lysis to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., p-BAD, BAD, p-4E-BP1, 4E-BP1).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the effect of the compound on the phosphorylation of the target proteins.
Modulation of Opioid-Related Behavior
Preclinical research has indicated that this compound may influence behaviors related to opioid intake. Specifically, studies have shown its potential to reduce fentanyl self-administration in animal models, suggesting a possible therapeutic application in the treatment of opioid addiction.[1] The precise mechanism of action in this context is still under investigation, and to date, specific quantitative data on its interaction with opioid receptors (e.g., binding affinities) have not been reported in publicly available literature.
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like fentanyl, initiate a signaling cascade that leads to the rewarding and analgesic effects. This typically involves the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
References
Unveiling 1-methylazepan-4-one Hydrochloride (CX-6258): A Pan-Pim Kinase Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-methylazepan-4-one hydrochloride, also identified as CX-6258, has emerged as a potent, orally bioavailable, and selective pan-inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its position within the broader Pim kinase signaling pathway. The information presented herein is intended to support further investigation and development of this compound as a potential therapeutic agent in oncology.
Introduction to this compound (CX-6258)
This compound (CX-6258) is a small molecule inhibitor belonging to the oxindole class of compounds.[3] It has demonstrated significant inhibitory activity against all three isoforms of the Pim kinase family, which are key downstream effectors of the JAK/STAT signaling pathway.[3] The Pim kinases are constitutively active upon expression and play a pivotal role in phosphorylating a multitude of substrates involved in cell cycle progression and the suppression of apoptosis, such as Bad and 4E-BP1.[1][2][3] By inhibiting these kinases, this compound presents a promising strategy for inducing apoptosis and inhibiting tumor growth in cancers where Pim kinases are overexpressed.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₇H₁₄ClNO |
| CAS Number | 19869-42-2 |
| Appearance | Colorless to light yellow solid |
| Synonyms | CX-6258 |
Quantitative Inhibitory Activity
This compound (CX-6258) exhibits potent and selective inhibition of Pim kinases. The following tables summarize the key quantitative data regarding its in vitro and in vivo activity.
Table 1: In Vitro Pim Kinase Inhibitory Activity of CX-6258 [1][2][5][6]
| Kinase Target | IC₅₀ (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Table 2: In Vitro Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines [2]
| Cell Line (Cancer Type) | IC₅₀ (µM) |
| Various Human Cancer Cell Lines | 0.02 - 3.7 |
| Acute Leukemia Cell Lines | Most sensitive within the panel |
Table 3: In Vivo Efficacy of CX-6258 in a MV-4-11 Xenograft Model [2]
| Dosage (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) |
| 50 | 45% |
| 100 | 75% |
Mechanism of Action
This compound (CX-6258) functions as an ATP-competitive inhibitor of Pim kinases.[7] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. This leads to a dose-dependent reduction in the phosphorylation of key pro-survival proteins, including Bad at serine 112 and 4E-BP1 at serine 65 and threonine 37/46.[1][2] The inhibition of these phosphorylation events ultimately promotes apoptosis and curtails cell proliferation.
Pim Kinase Signaling Pathway and Inhibition by CX-6258
The following diagram illustrates the Pim kinase signaling pathway and the point of intervention by this compound (CX-6258).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
The Azepane Scaffold: A Privileged Structure in the Quest for Novel Neurological Disorder Therapeutics
An In-depth Technical Guide on the Potential of 1-Methylazepan-4-one Hydrochloride and its Derivatives in Neurological Disorder Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic organic compound that belongs to the azepane class of molecules. While direct and extensive research on the specific role of this compound in neurological disorders is not widely available in public literature, its core structure, the azepane ring, is considered a "privileged scaffold" in medicinal chemistry.[1] This designation is attributed to its presence in a variety of bioactive molecules and its ability to serve as a versatile template for the design of ligands for a range of biological targets. The inherent three-dimensional nature of the azepane ring allows for diverse chemical modifications, which can be leveraged to optimize the pharmacological properties of drug candidates.[1]
This technical guide aims to explore the potential of the 1-methylazepan-4-one scaffold in the field of neurological disorder research. By examining the physicochemical properties of the parent compound, its presence in the CNS-active drug Azelastine, and by providing a hypothetical framework for the design, synthesis, and evaluation of novel derivatives, this document serves as a resource for researchers interested in leveraging this chemical moiety for the development of new therapeutics for neurological diseases.
Physicochemical Properties and Safety Information of this compound
A foundational understanding of the starting material is critical for any drug discovery program. The key physicochemical properties and hazard information for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [2] |
| Molecular Weight | 163.64 g/mol | [2] |
| CAS Number | 19869-42-2 | [2] |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 115-120 °C | [3] |
| Boiling Point | 97-100 °C | [3] |
| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | [3] |
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The 1-Methylazepan-4-yl Moiety in a CNS-Active Drug: The Case of Azelastine
The most compelling evidence for the potential of the 1-methylazepan-4-one scaffold in CNS drug discovery comes from its incorporation into the approved drug, Azelastine. Azelastine is a potent H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[4] While its primary therapeutic action is in the periphery, Azelastine is known to cross the blood-brain barrier, leading to CNS side effects such as somnolence and drowsiness.[4][5][6][7] This indicates that the 1-methylazepan-4-yl moiety is part of a molecular structure that can access and interact with targets within the central nervous system.
Pharmacological Profile of Azelastine
| Parameter | Description | Source |
| Mechanism of Action | Histamine H1-receptor antagonist; also inhibits the release of inflammatory mediators. | [7] |
| Primary Indication | Allergic rhinitis and conjunctivitis. | [4] |
| Known CNS Side Effects | Somnolence, drowsiness, headache, bitter taste. | [5][7] |
| Bioavailability (Intranasal) | Approximately 40% | [7] |
Hypothetical Signaling Pathway for H1-Receptor Antagonism
The following diagram illustrates the basic mechanism of action of an H1-receptor antagonist like Azelastine.
Caption: Simplified signaling pathway of histamine H1-receptor activation and its blockade by an antagonist.
A Framework for Novel Neurological Drug Discovery Based on the 1-Methylazepan-4-one Scaffold
The following workflow outlines a hypothetical drug discovery cascade for the development of novel neuroprotective agents derived from 1-methylazepan-4-one.
Caption: A hypothetical workflow for the discovery of neuroprotective agents from 1-methylazepan-4-one.
Experimental Protocols
The following sections provide detailed, albeit hypothetical, experimental protocols that would be central to a drug discovery program aimed at developing neuroprotective agents from the 1-methylazepan-4-one scaffold.
Synthesis of a Novel Derivative: N-benzyl-1-methylazepan-4-amine
This protocol describes a potential synthesis of a novel derivative via reductive amination, a common reaction for modifying ketone groups.
Objective: To synthesize N-benzyl-1-methylazepan-4-amine from this compound.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the desired N-benzyl-1-methylazepan-4-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Neuroprotective Effects
This protocol describes an assay to evaluate the potential of synthesized compounds to protect neuronal cells from oxidative stress-induced cell death.
Objective: To assess the neuroprotective effect of a test compound on 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known antioxidant).
-
Induction of Toxicity: Add 6-OHDA to a final concentration of 100 µM to all wells except the control group.
-
Incubation: Incubate the plate for another 24 hours.
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group. Determine the EC₅₀ value of the test compound.
Hypothetical Data Presentation:
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| Control (no 6-OHDA) | 100 ± 5.2 |
| Vehicle + 6-OHDA | 45.3 ± 4.1 |
| 0.1 | 52.1 ± 3.8 |
| 1 | 65.7 ± 4.5 |
| 10 | 82.4 ± 5.1 |
| 100 | 91.2 ± 4.9 |
Potential Signaling Pathways for Investigation
Derivatives of 1-methylazepan-4-one could potentially modulate various signaling pathways implicated in neurological disorders. Based on the known activities of other azepane-containing compounds, a key area of investigation would be their effect on pathways involved in Alzheimer's disease pathology, such as the processing of amyloid precursor protein (APP). The inhibition of β-secretase (BACE1) is a major therapeutic strategy in Alzheimer's disease research.[8]
Caption: Amyloid precursor protein processing pathway and the potential inhibitory role of a hypothetical azepane derivative on BACE1.
Conclusion and Future Directions
While this compound itself has not been a direct focus of extensive neurological disorder research, its core azepane scaffold holds significant promise. The presence of the 1-methylazepan-4-yl moiety in the CNS-active drug Azelastine provides a strong rationale for its further investigation as a privileged structure for the design of novel therapeutics targeting the central nervous system.
Future research should focus on the synthesis and biological evaluation of a diverse library of 1-methylazepan-4-one derivatives. High-throughput screening against a panel of neurological targets, followed by structure-activity relationship studies, could lead to the identification of potent and selective lead compounds. Subsequent preclinical evaluation in animal models of neurological disorders will be crucial to validate the therapeutic potential of this promising chemical scaffold. The hypothetical frameworks and protocols provided in this guide offer a starting point for such endeavors, with the ultimate goal of developing novel and effective treatments for debilitating neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19869-42-2 [chemicalbook.com]
- 4. Azelastine - Wikipedia [en.wikipedia.org]
- 5. Astelin (Azelastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Azelastine (nasal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Efficacy and safety of azelastine nasal spray for the treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
1-Methylazepan-4-one Hydrochloride: A Versatile Precursor for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Methylazepan-4-one hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique seven-membered azepane ring structure, coupled with a reactive ketone functionality, makes it a versatile precursor for the synthesis of a wide array of complex molecular architectures, most notably as a key intermediate in the production of the antihistamine Azelastine hydrochloride.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and key applications of this compound, with a focus on detailed experimental protocols and data presentation to support researchers in their drug discovery and development endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis. The following tables summarize its key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19869-42-2 | [3][4] |
| Molecular Formula | C₇H₁₄ClNO | [3][4] |
| Molecular Weight | 163.64 g/mol | [3][4] |
| Appearance | Colorless to light yellow solid | [3] |
| Melting Point | 115-120 °C | [5] |
| Solubility | Soluble in Chloroform (Slightly, Heated), DMSO (Slightly) | [5] |
Table 2: Spectroscopic Data of 1-Methylazepan-4-one
| Spectroscopic Technique | Expected Key Features |
| ¹H-NMR | - N-Methyl Protons (-NCH₃): A singlet corresponding to the three methyl protons. The chemical shift will be influenced by the adjacent protonated nitrogen. - Azepane Ring Protons (-CH₂-): Complex multiplets for the methylene protons on the seven-membered ring. Protons on carbons adjacent to the nitrogen (C2 and C7) and the carbonyl group (C3 and C5) will have distinct chemical shifts.[6] |
| ¹³C-NMR | - Carbonyl Carbon (C=O): The ketone carbon (C4) is expected to have the most downfield chemical shift, characteristic of carbonyl carbons. - Other Azepane Ring Carbons: Six other distinct signals are expected for the remaining carbons in the azepane ring. |
| FT-IR | - C=O Stretch: A strong absorption band characteristic of a ketone carbonyl group. - C-N Stretch: An absorption band corresponding to the carbon-nitrogen bond stretching. - N-H Stretch: A broad absorption band in the hydrochloride salt due to the N⁺-H bond. |
| Mass Spectrometry (MS) | The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and the nitrogen atom. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, offering flexibility in starting materials and reaction conditions. Below are detailed experimental protocols for two prominent methods.
Synthesis from N-Methyl-2-pyrrolidone (NMP)
This multi-step synthesis involves the ring-opening of N-methyl-2-pyrrolidone, followed by esterification, double Michael addition, and a final Dieckmann condensation to form the azepane ring.
Experimental Protocol:
Step 1: Synthesis of 4-Methylaminobutyric Acid Hydrochloride
-
In a reaction vessel, reflux N-methyl-2-pyrrolidone (NMP) with concentrated hydrochloric acid (molar ratio of NMP to HCl is 1:1.2 ~ 5) for 3 to 8 hours.[3]
-
After cooling, the excess hydrochloric acid is removed under reduced pressure.
-
The resulting crude product is crystallized from acetone at 10-15 °C to yield 4-methylaminobutyric acid hydrochloride.[3]
Step 2: Synthesis of Methyl 4-(Methylamino)butyrate Hydrochloride
-
Thionyl chloride is added dropwise to anhydrous methanol at a temperature of -10 °C to -15 °C. The volume ratio of thionyl chloride to anhydrous methanol is 1:3.75.[3]
-
The 4-methylaminobutyric acid hydrochloride from Step 1 is added to the solution, with a molar ratio of 1:4.2 to thionyl chloride.[3]
-
The reaction mixture is stirred for 12 hours.
-
The methanol is distilled off under reduced pressure to obtain methyl 4-(methylamino)butyrate hydrochloride.[3]
Step 3: Synthesis of the Diester Intermediate
-
Methyl 4-(methylamino)butyrate hydrochloride is reacted with methyl acrylate in a solution of triethylamine and methanol. The molar ratio of methyl 4-(methylamino)butyrate hydrochloride to methyl acrylate is 1:1.9, and the molar ratio of triethylamine to methyl acrylate is 1:1.3.[3]
-
The reaction proceeds to form the corresponding diester.
Step 4: Dieckmann Condensation and Salt Formation
-
The diester from Step 3 is subjected to an intramolecular cyclization (Dieckmann condensation) using a metal organic alcohol base such as potassium tert-butoxide.
-
The resulting N-methylhexahydroazepin-4-one is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol, ethanol, or ether) to form the hydrochloride salt.[3]
-
The pH is adjusted to 1.0-2.0 to induce crystallization, yielding this compound.[3]
Workflow Diagram for Synthesis from N-Methyl-2-pyrrolidone:
Caption: Synthesis of 1-Methylazepan-4-one HCl from NMP.
Synthesis via Dieckmann Condensation of a Diester Precursor
General Experimental Protocol (Conceptual):
-
Preparation of the Diester Precursor: Synthesize a diester of the general formula ROOC-(CH₂)₂-N(CH₃)-(CH₂)₂-COOR. This can be achieved through various standard organic chemistry transformations.
-
Cyclization:
-
In an inert atmosphere, dissolve the diester precursor in a dry, non-protic solvent (e.g., toluene, THF).
-
Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Allow the reaction to stir until completion, which can be monitored by techniques like TLC.
-
-
Work-up and Decarboxylation:
-
Quench the reaction carefully with a weak acid.
-
Extract the product into an organic solvent.
-
The resulting β-keto ester is then typically hydrolyzed and decarboxylated by heating in an acidic or basic aqueous solution to yield 1-methylazepan-4-one.
-
-
Salt Formation:
-
Dissolve the crude 1-methylazepan-4-one in a suitable solvent and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system to obtain pure this compound.
-
Logical Diagram of Dieckmann Condensation:
Caption: Dieckmann condensation pathway to 1-Methylazepan-4-one HCl.
Applications in Pharmaceutical Synthesis
The primary application of this compound is as a key starting material for the synthesis of pharmaceutically active compounds.
Synthesis of Azelastine Hydrochloride
Azelastine hydrochloride is a potent H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis. The synthesis of Azelastine often utilizes this compound as a crucial building block.
Experimental Protocol:
Step 1: Formation of the Acylhydrazone
-
Mix 1-methylhexahydro-4H-azepinone hydrochloride and benzoyl hydrazine in a suitable solvent.[7]
-
The reaction is typically carried out under conditions that promote condensation, such as heating with azeotropic removal of water.
Step 2: Reduction of the Acylhydrazone
-
The acylhydrazone intermediate is reduced using a suitable reducing agent, such as potassium borohydride in the presence of water.[7] The use of water as a catalyst can enhance the reaction rate and yield.[7]
Step 3: Acidolysis
-
The reduced product from Step 2 is subjected to acidolysis to yield the corresponding hydrazine derivative.
Step 4: Condensation with 2-(p-Chlorobenzoyl)benzoic Acid
-
The acidolysis product is then condensed with 2-(p-chlorobenzoyl)benzoic acid to form the final azelastine molecule.[7]
-
The azelastine free base is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Caption: Simplified Pim Kinase Signaling Pathway.
Safety and Handling
This compound is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation. [4]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile precursor in pharmaceutical chemistry. Its established role in the synthesis of Azelastine hydrochloride, coupled with the potential of its azepane scaffold for the development of novel therapeutics, ensures its continued importance in drug discovery and development. This technical guide provides researchers with a solid foundation of its properties, synthesis, and applications, aiming to facilitate its effective use in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. This compound | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 19869-42-2 [smolecule.com]
- 6. This compound | 19869-42-2 | Benchchem [benchchem.com]
- 7. CN113956239A - Azelastine hydrochloride, and preparation method and application thereof - Google Patents [patents.google.com]
Potential Therapeutic Applications of 1-methylazepan-4-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methylazepan-4-one Hydrochloride, also known in the scientific literature as CX-6258, is a small molecule of significant interest in pharmaceutical research. This technical guide provides an in-depth overview of its core therapeutic applications, focusing on its role as a pan-Pim kinase inhibitor for oncology. While preliminary research has suggested its potential in modulating opioid intake, this guide will primarily focus on the well-documented anti-cancer properties, for which quantitative data and mechanistic insights are available. This document summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the primary signaling pathway through which this compound exerts its effects.
Introduction
This compound (CAS: 19869-42-2) is a synthetic compound that has emerged as a potent, orally bioavailable inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1] Pim kinases are a family of serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis.[1] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1]
Beyond its role in oncology, this compound is a versatile chemical precursor, notably used as a key intermediate in the synthesis of the antihistamine drug Azelastine hydrochloride.[2] While some sources suggest a potential role in reducing fentanyl self-administration in animal models, specific quantitative data to substantiate this application is not currently available in the public domain.
Therapeutic Application in Oncology: Pan-Pim Kinase Inhibition
The primary therapeutic application of this compound (CX-6258) is as a pan-Pim kinase inhibitor in the treatment of various cancers.
Mechanism of Action
Pim kinases are constitutively active and contribute to oncogenesis by phosphorylating a range of downstream substrates involved in cell cycle progression and apoptosis.[3][4] A critical pathway involves the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD, leading to enhanced cell survival.[1] this compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Pim kinases and preventing the transfer of phosphate to their substrates.[1] This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells.
Preclinical Efficacy
In vitro and in vivo studies have demonstrated the anti-cancer efficacy of this compound (CX-6258).
The inhibitory activity of CX-6258 against the three Pim kinase isoforms has been quantified, demonstrating potent inhibition across the family.
| Target | IC50 (nM) | Assay Type |
| Pim-1 | 5 | Radiometric Assay |
| Pim-2 | 25 | Radiometric Assay |
| Pim-3 | 16 | Radiometric Assay |
| Data sourced from Haddach et al., 2012.[1] |
CX-6258 has shown potent anti-proliferative activity against a variety of human cancer cell lines.
| Cell Line | Cellular Potency (IC50) |
| Various human cancer cell lines | 0.02 - 3.7 µM |
| Data sourced from Haddach et al., 2012.[1] |
The in vivo anti-tumor activity of CX-6258 was evaluated in a mouse xenograft model using the MV-4-11 human acute myeloid leukemia (AML) cell line.
| In Vivo Model | Dose | Efficacy (Tumor Growth Inhibition - TGI) |
| MV-4-11 xenograft | 50 mg/kg | 45% TGI |
| MV-4-11 xenograft | 100 mg/kg | 75% TGI |
| Data sourced from Haddach et al., 2012.[1] |
Potential Application in Opioid Addiction (Data Not Available)
Initial research has suggested that this compound may have a role in reducing opioid intake. Specifically, it has been mentioned to decrease fentanyl self-administration in animal models. However, a comprehensive search of the scientific literature did not yield specific quantitative data (e.g., dose-response curves, statistical significance) or detailed mechanistic studies to support this claim. Further research is required to validate and characterize this potential therapeutic application.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common method involves the Dieckmann condensation of a substituted diethyl ester. A representative, though general, protocol is outlined below. For a detailed, step-by-step procedure, it is recommended to consult the primary literature, such as relevant patents (e.g., CN101781248B).
General Protocol via Dieckmann Condensation:
-
Diester Formation: React 4-methylaminobutyric acid methyl ester hydrochloride with methyl acrylate in the presence of a base like triethylamine in a solvent such as methanol to form the corresponding diester.
-
Cyclization: Subject the diester to an intramolecular cyclization (Dieckmann condensation) using a strong base like potassium tert-butoxide. This reaction forms the N-methylazepan-4-one ring.
-
Salt Formation and Purification: Treat the resulting N-methylazepan-4-one with hydrochloric acid to form the hydrochloride salt. The final product is then purified, typically by recrystallization, to yield this compound.
In Vitro Pim Kinase Inhibition Assay (Radiometric)
This protocol is a generalized representation of a radiometric assay used to determine the IC50 values of Pim kinase inhibitors.
-
Reaction Setup: Prepare a reaction mixture containing the recombinant human Pim kinase enzyme (Pim-1, Pim-2, or Pim-3) in a suitable kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add serial dilutions of this compound (CX-6258) to the reaction mixture.
-
Initiation of Reaction: Add the peptide substrate (e.g., RSRHSSYPAGT) and [γ-³²P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and quantify the incorporation of the radiolabeled phosphate into the substrate using a suitable method, such as scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Animal Model: MV-4-11 Xenograft for In Vivo Efficacy
This is a general workflow for assessing the in vivo efficacy of an anti-cancer agent using a xenograft model.
-
Cell Culture: Culture MV-4-11 human AML cells in appropriate media and conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of MV-4-11 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (CX-6258) orally at the desired doses (e.g., 50 mg/kg and 100 mg/kg) daily. The control group receives the vehicle.
-
Efficacy Assessment: Continue treatment for a specified period and monitor tumor growth. At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathway and Experimental Workflow Visualizations
Pim Kinase Signaling Pathway
The following diagram illustrates the central role of Pim kinases in promoting cell survival and proliferation and the point of inhibition by this compound (CX-6258).
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
General Experimental Workflow for In Vivo Efficacy
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a compound like this compound in a xenograft model.
Caption: General Workflow for In Vivo Xenograft Studies.
Conclusion
This compound (CX-6258) is a potent pan-Pim kinase inhibitor with well-documented preclinical efficacy against various cancer models, particularly acute myeloid leukemia. Its mechanism of action through the inhibition of the Pim kinase signaling pathway provides a strong rationale for its continued investigation as a cancer therapeutic. While its potential application in the treatment of opioid addiction has been noted, the lack of publicly available quantitative data necessitates further research to validate and explore this possibility. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its established role in oncology.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-methylazepan-4-one via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylazepan-4-one is a heterocyclic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine Azelastine.[1] The azepane ring system is a key structural motif in a number of biologically active molecules. The Dieckmann condensation provides a classical and effective method for the construction of the cyclic ketone core of 1-methylazepan-4-one. This intramolecular Claisen condensation of a diester leads to the formation of a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target ketone.[2][3][4][5][6][7][8][9] This document provides a detailed protocol for the synthesis of 1-methylazepan-4-one using this methodology, including the preparation of the requisite starting diester.
Overall Synthetic Scheme
The synthesis of 1-methylazepan-4-one via Dieckmann condensation is a three-step process starting from readily available reagents. The overall transformation is depicted below:
-
Michael Addition: Synthesis of the precursor diester, diethyl 4-methyl-4-azaheptanedioate, by the double Michael addition of methylamine to ethyl acrylate.
-
Dieckmann Condensation: Intramolecular cyclization of the diester in the presence of a strong base to form ethyl 1-methyl-4-oxoazepane-3-carboxylate.
-
Hydrolysis and Decarboxylation: Conversion of the intermediate β-keto ester to the final product, 1-methylazepan-4-one, under acidic conditions.
Experimental Protocols
Step 1: Synthesis of Diethyl 4-methyl-4-azaheptanedioate
This procedure outlines the synthesis of the starting diester via a double Michael addition.
Materials:
-
Methylamine (40% solution in water)
-
Ethyl acrylate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylamine solution.
-
Cool the flask in an ice bath and slowly add ethyl acrylate to the stirred solution. An exothermic reaction is expected.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
Heat the reaction mixture to reflux for 4 hours to ensure complete reaction.
-
Cool the mixture to room temperature and remove the ethanol and excess water under reduced pressure.
-
The crude product is purified by vacuum distillation to yield diethyl 4-methyl-4-azaheptanedioate as a colorless oil.
Step 2: Dieckmann Condensation to form Ethyl 1-methyl-4-oxoazepane-3-carboxylate
This protocol details the intramolecular cyclization of the diester to form the cyclic β-keto ester.
Materials:
-
Diethyl 4-methyl-4-azaheptanedioate
-
Sodium ethoxide (NaOEt)
-
Anhydrous toluene
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Charge the flask with sodium ethoxide and anhydrous toluene.
-
Heat the suspension to reflux with stirring under an inert atmosphere.
-
In a dropping funnel, dissolve diethyl 4-methyl-4-azaheptanedioate in anhydrous toluene.
-
Add the diester solution dropwise to the refluxing sodium ethoxide suspension over a period of 2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding dilute hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ethyl 1-methyl-4-oxoazepane-3-carboxylate, which can be used in the next step without further purification.
Step 3: Hydrolysis and Decarboxylation to 1-Methylazepan-4-one
This final step converts the β-keto ester to the target ketone.
Materials:
-
Crude ethyl 1-methyl-4-oxoazepane-3-carboxylate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing the crude β-keto ester from the previous step, add concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for 12 hours. Carbon dioxide evolution will be observed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (~10-12).
-
Extract the aqueous solution with diethyl ether.
-
Combine the organic extracts and dry over anhydrous potassium carbonate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 1-methylazepan-4-one as a colorless oil.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of 1-methylazepan-4-one.
| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Base/Acid | Moles (mol) | Solvent | Volume (mL) | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Methylamine (40% aq.) | 0.5 | Ethyl acrylate | 1.0 | - | - | Ethanol | 100 | 25 then reflux | 24 then 4 | Diethyl 4-methyl-4-azaheptanedioate | 70-80 |
| 2 | Diethyl 4-methyl-4-azaheptanedioate | 0.2 | - | - | Sodium ethoxide | 0.22 | Toluene | 250 | Reflux | 6 | Ethyl 1-methyl-4-oxoazepane-3-carboxylate | 60-70 |
| 3 | Ethyl 1-methyl-4-oxoazepane-3-carboxylate | 0.12 | - | - | Conc. HCl | ~1.2 | Water | 100 | Reflux | 12 | 1-Methylazepan-4-one | 80-90 |
Visualizations
Experimental Workflow for 1-Methylazepan-4-one Synthesis
References
- 1. Azelastine - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 8. fiveable.me [fiveable.me]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of 1-methylazepan-4-one Hydrochloride Utilizing N-methyl-2-pyrrolidone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-methylazepan-4-one hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the antihistamine azelastine.[1] Its seven-membered azepane ring structure serves as a crucial scaffold in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, commencing from the readily available and industrially significant solvent, N-methyl-2-pyrrolidone (NMP). The synthetic strategy involves an initial ring-opening of NMP, followed by esterification, diester formation, and a subsequent intramolecular Dieckmann condensation to construct the azepane ring.[1]
Chemical Properties:
| Property | Value |
| CAS Number | 19869-42-2[2] |
| Molecular Formula | C₇H₁₄ClNO[2][3] |
| Molecular Weight | 163.65 g/mol [4] |
| Appearance | Colorless to light yellow solid[3] |
| Purity | ≥95%[4][5] |
Experimental Protocols
This synthesis is a multi-step process, and the following protocols provide a detailed methodology for each key stage.
Step 1: Synthesis of 4-(Methylamino)butanoic acid hydrochloride (Ring Opening of NMP)
-
Principle: N-methyl-2-pyrrolidone undergoes acidic hydrolysis to open the lactam ring, forming the corresponding amino acid hydrochloride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-methyl-2-pyrrolidone (NMP) (1.0 mol) and concentrated hydrochloric acid (2.5 mol). The molar ratio of NMP to HCl can range from 1:1.2 to 1:5.[6]
-
Heat the mixture to reflux and maintain for 3 to 8 hours.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess hydrochloric acid under reduced pressure.
-
To the resulting residue, add acetone and cool the mixture to 10-15°C to induce crystallization.[6]
-
Filter the solid precipitate, wash with cold acetone, and dry under vacuum to yield 4-(methylamino)butanoic acid hydrochloride.
-
Step 2: Synthesis of Methyl 4-(methylamino)butanoate hydrochloride (Esterification)
-
Principle: The carboxylic acid group of the amino acid hydrochloride is esterified using methanol under acidic conditions.
-
Procedure:
-
Suspend 4-(methylamino)butanoic acid hydrochloride (1.0 mol) in methanol (10 volumes).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 mol).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and remove the solvent under reduced pressure to obtain the crude methyl 4-(methylamino)butanoate hydrochloride.
-
Step 3: Synthesis of Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate (Diester Formation)
-
Principle: A Michael addition reaction between the secondary amine of methyl 4-(methylamino)butanoate and methyl acrylate in the presence of a base yields the corresponding diester.[1]
-
Procedure:
-
Dissolve methyl 4-(methylamino)butanoate hydrochloride (1.0 mol) in a suitable solvent such as methanol.[1]
-
Add triethylamine (2.5 mol) to neutralize the hydrochloride and act as a base.[1]
-
Slowly add methyl acrylate (1.1 mol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography to yield the pure diester.
-
Step 4: Synthesis of 1-methylazepan-4-one (Dieckmann Condensation)
-
Principle: The diester undergoes an intramolecular cyclization via a Dieckmann condensation using a strong base to form the β-keto ester, which upon hydrolysis and decarboxylation yields the target cyclic ketone.[1][7][8][9]
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the diester (1.0 mol) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene.[7]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a strong base such as potassium tert-butoxide (1.1 mol) or sodium hydride.[1][7]
-
After the addition is complete, allow the reaction to stir at room temperature, or gently heat if necessary, until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding it to a cold, dilute solution of hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is then refluxed with aqueous HCl to effect hydrolysis and decarboxylation, yielding 1-methylazepan-4-one.
-
Step 5: Synthesis of this compound (Salt Formation)
-
Principle: The free base, 1-methylazepan-4-one, is converted to its more stable and soluble hydrochloride salt by treatment with hydrochloric acid.[3]
-
Procedure:
-
Dissolve the crude 1-methylazepan-4-one in a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrogen chloride in the same solvent until the pH is acidic.
-
Cool the mixture to induce crystallization of the hydrochloride salt.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
-
The final product can be further purified by recrystallization.[3]
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Base | Temperature | Time | Typical Yield |
| 1 | NMP, HCl | Water | - | Reflux | 3-8 h | 85-95% |
| 2 | 4-(Methylamino)butanoic acid HCl, Methanol, SOCl₂ | Methanol | - | Reflux | 4-6 h | 90-98% |
| 3 | Methyl 4-(methylamino)butanoate HCl, Methyl acrylate | Methanol | Triethylamine | Room Temp. | 12-24 h | 70-85% |
| 4 | Diester | THF or Toluene | Potassium tert-butoxide | 0°C to RT | 2-6 h | 60-75% |
| 5 | 1-methylazepan-4-one | Isopropanol | - | Room Temp. | 1-2 h | >95% |
Visualizations
Diagram 1: Synthesis Workflow
References
- 1. This compound | 19869-42-2 | Benchchem [benchchem.com]
- 2. This compound | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 19869-42-2 [smolecule.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 19869-42-2 [sigmaaldrich.com]
- 6. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. synarchive.com [synarchive.com]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of 1-Methylazepan-4-one Hydrochloride via Beckmann Rearrangement
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methylazepan-4-one hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine Azelastine.[1] Its seven-membered azepane ring structure makes it a valuable building block in medicinal chemistry.[1] The Beckmann rearrangement offers a classic and effective method for synthesizing lactams (cyclic amides) from cyclic ketoximes through a ring-expansion mechanism. This protocol details the synthesis of this compound from 1-methyl-4-piperidone, proceeding through an oxime intermediate followed by an acid-catalyzed Beckmann rearrangement.
The overall synthesis is a two-step process:
-
Oximation: Reaction of 1-methyl-4-piperidone with hydroxylamine to form 1-methylpiperidin-4-one oxime.
-
Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to the corresponding lactam, 1-methylazepan-4-one.
-
Salt Formation: Conversion of the lactam to its hydrochloride salt to improve stability and solubility.[2]
Overall Synthesis Pathway
The synthesis begins with the conversion of a six-membered piperidone ring into a seven-membered azepanone ring.
Reaction Mechanism: The Beckmann Rearrangement
The core of this synthesis is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide.[3] The reaction proceeds via protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by a concerted 1,2-alkyl shift and cleavage of the N-O bond.[3] The group anti-periplanar to the leaving group migrates preferentially.[4] The resulting nitrilium ion is then attacked by water to yield the final lactam product after tautomerization.
Experimental Protocols
Protocol 1: Synthesis of 1-Methylpiperidin-4-one Oxime
This protocol is adapted from established oximation procedures.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 1-Methyl-4-piperidone | 113.16 | 5.07 g | 44.77 |
| Hydroxylamine | 33.03 | 3.42 g | 49.25 (1.1 eq) |
| Ethanol (EtOH) | 46.07 | 45 mL | - |
Procedure:
-
To a solution of 1-methyl-4-piperidone (1.0 eq) in ethanol, add hydroxylamine (1.1 eq).
-
Stir the reaction mixture at reflux overnight.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude residue can be washed with a suitable solvent (e.g., diethyl ether) to yield the oxime product, which can be used in the next step with or without further purification. A reported yield for this step is approximately 90%.[5]
Protocol 2: Beckmann Rearrangement and Hydrochloride Salt Formation
This protocol is a generalized procedure based on common conditions for the Beckmann rearrangement of cyclic oximes.[3][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 1-Methylpiperidin-4-one Oxime | 128.17 | 5.00 g | 39.01 |
| Polyphosphoric Acid (PPA) | - | ~50 g | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Isopropanolic HCl | - | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) and heat to approximately 80-100°C.
-
Slowly add 1-methylpiperidin-4-one oxime to the hot PPA with vigorous stirring. An exothermic reaction may be observed.
-
Continue heating and stirring the mixture for 2-4 hours. The reaction progress should be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1-methylazepan-4-one.
-
Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol.
-
Add isopropanolic HCl dropwise until the solution becomes acidic, which should induce precipitation of the hydrochloride salt.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Filter the solid product, wash with cold isopropanol or diethyl ether, and dry under vacuum to yield this compound.
Experimental Workflow
Data Summary
The following tables provide a summary of the key components and expected results for the synthesis.
Table 1: Reagent Summary
| Step | Starting Material | Key Reagents | Solvent | Product |
|---|---|---|---|---|
| 1. Oximation | 1-Methyl-4-piperidone | Hydroxylamine | Ethanol | 1-Methylpiperidin-4-one Oxime |
| 2. Rearrangement | 1-Methylpiperidin-4-one Oxime | Polyphosphoric Acid (PPA) | Dichloromethane (for workup) | 1-Methylazepan-4-one |
| 3. Salt Formation | 1-Methylazepan-4-one | Isopropanolic HCl | Isopropanol | 1-Methylazepan-4-one HCl |
Table 2: Physical and Chemical Data
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
|---|---|---|---|---|
| 1-Methyl-4-piperidone | C₆H₁₁NO | 113.16 | Clear yellow liquid | 1445-73-4 |
| 1-Methylpiperidin-4-one Oxime | C₆H₁₂N₂O | 128.17 | White solid | 1515-27-1 |
| 1-Methylazepan-4-one HCl | C₇H₁₄ClNO | 163.65 | Solid | 19869-42-2 |
Table 3: Reaction Conditions and Expected Outcomes
| Parameter | Oximation | Beckmann Rearrangement |
|---|---|---|
| Temperature | Reflux (~78°C) | 80 - 100°C |
| Reaction Time | Overnight | 2 - 4 hours |
| Catalyst | - | Polyphosphoric Acid (PPA) |
| Expected Yield | ~90%[5] | 60 - 80% (typical for rearrangement) |
| Purity (crude) | >95% | >90% |
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Strong acids like sulfuric acid and polyphosphoric acid are highly corrosive. Handle with extreme care.
-
The quenching and neutralization steps are exothermic and may cause splashing. Perform these steps slowly and with caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
References
- 1. This compound | 19869-42-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 19869-42-2 [smolecule.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. 1-METHYLPIPERIDIN-4-ONE OXIME synthesis - chemicalbook [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
The Pivotal Role of 1-methylazepan-4-one Hydrochloride in the Synthesis of Azelastine: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview of the use of 1-methylazepan-4-one hydrochloride as a critical intermediate in the synthesis of Azelastine, a potent H1 histamine receptor antagonist widely used for the treatment of allergic rhinitis and conjunctivitis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic pathway to facilitate a deeper understanding and practical application of this chemical process.
Introduction
Azelastine, a phthalazinone derivative, is a widely recognized antihistamine.[2] Its synthesis relies on the strategic use of key intermediates, with this compound serving as an indispensable building block.[1][3] The azepane framework within this intermediate is a crucial structural motif that is elaborated upon to construct the final, complex Azelastine molecule.[3] Various synthetic routes have been developed, with a common and efficient pathway involving the formation of an acylhydrazone from this compound, followed by reduction and subsequent condensation.[4][5]
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 19869-42-2 |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
| Appearance | Colorless to light yellow solid |
| Purity | ≥95% |
Synthetic Pathway Overview
The synthesis of Azelastine from this compound generally proceeds through a three-step process. The following diagram illustrates the logical relationship between the reactants and intermediates leading to the final product.
Caption: Synthetic pathway of Azelastine from this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps in the synthesis of Azelastine hydrochloride, starting from this compound.
Step 1: Formation of the Acylhydrazone Intermediate
This initial step involves the reaction of this compound with benzoyl hydrazine.
Protocol:
-
To a suitable reaction vessel, add benzoyl hydrazine (e.g., 4.11 mol) and methanol (e.g., 5.6 L).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add this compound (e.g., 5.46 mol) to the solution.
-
Maintain the reaction temperature at 30°C and continue stirring for 2 hours to yield the acylhydrazone intermediate.[5] The molar ratio of this compound to benzoyl hydrazine is preferably between 1:0.7 and 1:1.1.[5]
Step 2: Reduction of the Acylhydrazone
The acylhydrazone intermediate is then reduced, typically using a borohydride reagent.
Protocol:
-
Cool the reaction mixture containing the acylhydrazone.
-
Add potassium borohydride and water. Water acts as a catalyst in this reduction step, which enhances the reaction rate and completion.[5]
-
Stir the reaction mixture to ensure the complete reduction of the acylhydrazone to the corresponding reduced intermediate.
Step 3: Condensation to form Azelastine Hydrochloride
The final step is the condensation of the reduced intermediate with a benzoic acid derivative to form Azelastine.
Protocol:
-
Perform an acidolysis on the reduction product from Step 2 to obtain the acidolysis product.[5]
-
In a separate reaction vessel, prepare a solution of the acidolysis product.
-
Add 2-(p-chlorobenzoyl)benzoic acid to the solution and stir to initiate the condensation reaction.[5]
-
Upon completion of the reaction, the crude Azelastine hydrochloride can be purified by recrystallization to achieve high purity.
Quantitative Data Summary
The efficiency of this synthetic route is highlighted by the high yields and purity of the final product.
| Parameter | Reported Value | Source |
| Total Molar Yield | 73.11% - 74.91% | [5] |
| Yield (Azelastine HCl) | 95.00% - 95.96% | [5] |
| HPLC Purity | 99.95% - 99.98% | [5] |
| Alternative Total Yield | 70% - 80% | [9] |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of Azelastine hydrochloride.
Caption: General workflow for Azelastine hydrochloride synthesis and purification.
Conclusion
This compound is a pivotal intermediate in the efficient and high-yield synthesis of Azelastine hydrochloride. The described synthetic pathway, involving acylhydrazone formation, reduction, and condensation, provides a robust method for the production of this important active pharmaceutical ingredient. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing. The use of this intermediate allows for a streamlined process, contributing to the cost-effective production of a widely used antihistamine.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19869-42-2 | Benchchem [benchchem.com]
- 4. Synthetic technology of azelastine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN113956239A - Azelastine hydrochloride, and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Buy this compound | 19869-42-2 [smolecule.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102391253A - Synthetic technology of azelastine hydrochloride - Google Patents [patents.google.com]
Applications of 1-Methylazepan-4-one Hydrochloride in Pharmaceutical Synthesis
Abstract
1-Methylazepan-4-one Hydrochloride (CAS: 19869-42-2) is a versatile heterocyclic ketone that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its unique seven-membered azepane ring structure makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a primary focus on its role as a key intermediate in the preparation of the antihistamine drug, Azelastine hydrochloride. Additional applications in drug discovery, such as in the synthesis of spiropiperidines and as a scaffold for creating diverse molecular libraries, are also discussed.
Introduction
This compound is a colorless to light yellow solid with the molecular formula C₇H₁₄ClNO.[1] Its significance in the pharmaceutical industry lies in its role as a versatile precursor for the synthesis of more complex molecules.[2] The rigid, three-dimensional nature of the azepane ring system can facilitate specific interactions with biological targets, a key consideration in rational drug design.[2] This compound's reactivity, centered around its ketone functionality, allows for a variety of chemical transformations, including reductive amination and condensation reactions, making it an ideal starting material for the synthesis of active pharmaceutical ingredients (APIs).[3]
Key Applications in Pharmaceutical Synthesis
The primary and most well-documented application of this compound is in the synthesis of Azelastine hydrochloride, a potent H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[2]
Intermediate in the Synthesis of Azelastine Hydrochloride
Azelastine's synthesis prominently features this compound as a key starting material.[2] The general synthetic route involves the reaction of this compound with a hydrazine derivative, followed by further chemical modifications to construct the final phthalazinone structure of Azelastine. Several patents outline methods for this synthesis, highlighting its industrial relevance.[4][5]
Scaffold for Novel Drug Discovery
Beyond its role in Azelastine synthesis, the azepane scaffold of this compound is a valuable starting point for the development of new chemical entities.[2][3] Its structure can be modified to explore new chemical space and develop compounds with potential therapeutic activities in areas such as neurological disorders and addiction.[1] For instance, it is used in synthetic strategies to construct complex spiropiperidine molecules, which are considered valuable scaffolds in modern drug discovery.[2]
Analytical Reference Standard
In the context of pharmaceutical quality control, this compound can be used as a reference standard or an impurity marker.[3] Its availability and well-characterized properties are crucial for developing and validating analytical methods to identify and quantify related substances in drug products, ensuring their safety and efficacy.[3]
Experimental Protocols
The following section provides a detailed, multi-step protocol for the synthesis of Azelastine hydrochloride, a primary application of this compound. This protocol is a composite of information gathered from various patented synthetic routes.
Synthesis of Azelastine Hydrochloride from this compound
This synthesis is a multi-step process that begins with the formation of an acylhydrazone, followed by reduction and condensation.
Overall Reaction Scheme:
Caption: Synthetic workflow for Azelastine Hydrochloride.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercial | ≥98% |
| Benzoylhydrazine | Commercial | ≥98% |
| Potassium Borohydride (KBH₄) | Commercial | ≥98% |
| 2-(p-chlorobenzoyl)benzoic acid | Commercial | ≥98% |
| Methanol | HPLC Grade | |
| Isopropanol | HPLC Grade | |
| Hydrochloric Acid (concentrated) | ACS Grade | |
| Sodium Hydroxide | ACS Grade | |
| Dichloromethane (DCM) | HPLC Grade | |
| Anhydrous Magnesium Sulfate | ACS Grade |
Protocol:
Step 1: Formation of Acylhydrazone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and benzoylhydrazine in methanol.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude acylhydrazone.
Step 2: Reduction of Acylhydrazone
-
Dissolve the crude acylhydrazone in a suitable solvent such as methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add potassium borohydride (KBH₄) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (DCM).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the reduced intermediate.
Step 3: Acidolysis
-
Treat the reduced intermediate with a strong acid, such as concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to the appropriate pH.
-
Extract the acidolysis product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the crude product.
Step 4: Condensation with 2-(p-chlorobenzoyl)benzoic acid
-
Dissolve the acidolysis product and 2-(p-chlorobenzoyl)benzoic acid in a high-boiling point solvent.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Azelastine hydrochloride.
Quantitative Data:
| Step | Product | Yield (%) | Purity (%) | Reference |
| Overall Synthesis | Azelastine Hydrochloride | 70-80 | >99.1 | [4] |
| Intermediate Synthesis | 1-methyl-hexahydroazin-4-one hydrochloride | 60.8 | - | [6] |
Signaling Pathways and Logical Relationships
The synthesis of Azelastine from this compound follows a logical progression of chemical transformations designed to build the final complex molecule from simpler precursors.
Caption: Logical flow of Azelastine synthesis.
Conclusion
This compound is a cornerstone intermediate in pharmaceutical synthesis, most notably enabling the efficient production of Azelastine hydrochloride. Its versatile chemical nature also positions it as a valuable scaffold for the discovery of new drug candidates. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working in the field of drug development, facilitating the practical application of this important building block. Further exploration of its reactivity is likely to unveil new synthetic routes and novel therapeutic agents.
References
- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. CN113956239A - Azelastine hydrochloride, and preparation method and application thereof - Google Patents [patents.google.com]
- 5. CN102391253A - Synthetic technology of azelastine hydrochloride - Google Patents [patents.google.com]
- 6. KR100426534B1 - An improved synthetic method of azelastine - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 1-methylazepan-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-methylazepan-4-one Hydrochloride, a key intermediate in pharmaceutical synthesis. The described methods, including recrystallization and flash column chromatography, are designed to yield high-purity material suitable for research and development applications.
Overview of Purification Strategies
This compound is a polar organic molecule. Its hydrochloride salt form imparts good solubility in polar solvents. Purification strategies should focus on exploiting differences in solubility and polarity between the target compound and potential impurities. Common impurities may include unreacted starting materials, by-products from the synthesis, or degradation products.
Two primary methods for the purification of this compound are detailed:
-
Recrystallization: A robust technique for purifying solid compounds. The choice of solvent system is critical for achieving high purity and yield.
-
Flash Column Chromatography: A chromatographic method for the rapid separation of compounds based on their differential adsorption to a stationary phase.
Purity assessment of the final product can be effectively carried out using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Recrystallization Protocols
Recrystallization is a highly effective method for the purification of crystalline solids. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals while impurities remain in the mother liquor. Three solvent systems are presented here for the recrystallization of this compound.
Single-Solvent Recrystallization from Isopropanol
This method is based on a documented procedure for achieving high purity of this compound.
Experimental Protocol:
-
Dissolution: In a suitable Erlenmeyer flask, add crude this compound. For every 1 gram of crude material, add 5-7 mL of isopropanol.
-
Heating: Heat the mixture on a hot plate with stirring to the boiling point of isopropanol (approximately 82 °C). Add more isopropanol in small portions if the solid has not completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this initial cooling phase.
-
Ice Bath: After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 1 hour to maximize the yield of the precipitate.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Caption: Workflow for Single-Solvent Recrystallization.
Two-Solvent Recrystallization: Isopropanol and Diethyl Ether
This method is suitable when the compound is highly soluble in one solvent (isopropanol) and poorly soluble in another miscible solvent (diethyl ether), which acts as an anti-solvent.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot isopropanol.
-
Addition of Anti-solvent: While the solution is still warm, add diethyl ether dropwise with swirling until a faint cloudiness persists, indicating the saturation point.
-
Re-dissolution: Add a few drops of hot isopropanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for at least 1 hour.
-
Filtration and Drying: Collect, wash with a cold mixture of isopropanol/diethyl ether (in the same ratio as the final solvent mixture), and dry the crystals as described in the single-solvent protocol.
Two-Solvent Recrystallization: Ethanol and Water
This system utilizes the high polarity of water as an anti-solvent for the hydrochloride salt dissolved in ethanol.
Experimental Protocol:
-
Dissolution: Dissolve the crude compound in the minimum amount of hot 95% ethanol.
-
Addition of Anti-solvent: To the hot solution, add deionized water dropwise until persistent turbidity is observed.
-
Re-dissolution: Add a small amount of hot ethanol to clarify the solution.
-
Cooling and Crystallization: Allow the solution to cool gradually to room temperature and then in an ice bath.
-
Filtration and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Comparison of Recrystallization Methods
| Method | Solvent System | Typical Yield (%) | Expected Purity (%) | Notes |
| A | Isopropanol | 80 - 90 | > 99.0 (GC) | A reliable method for achieving high purity.[1] |
| B | Isopropanol / Diethyl Ether | 75 - 85 | > 98.5 | Good for removing less polar impurities. Diethyl ether is highly volatile and flammable. |
| C | Ethanol / Water | 70 - 80 | > 98.0 | Effective for a highly crystalline product, but yield may be slightly lower due to some solubility in water. |
Flash Column Chromatography Protocol
Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their polarity.
Experimental Protocol:
-
Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase. Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample-silica mixture onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 dichloromethane/methanol). Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 dichloromethane/methanol) to elute the target compound. The elution can be monitored by Thin Layer Chromatography (TLC). For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and prevent tailing.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
Application Notes and Protocols for 1-Methylazepan-4-one Hydrochloride as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylazepan-4-one Hydrochloride (CAS No. 19869-42-2) is a key chemical intermediate and a known impurity in the synthesis of the antihistamine drug Azelastine Hydrochloride.[1][2] As a well-characterized compound, it serves as an essential analytical reference standard for the identification, quantification, and validation of analytical methods in pharmaceutical quality control and drug development.[3][4] Its use is critical for ensuring the purity, safety, and efficacy of Azelastine-containing drug products by allowing for the accurate detection and quantification of this specific impurity.[5]
These application notes provide detailed protocols for the use of this compound as an analytical reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 1-methylazepan-4-one;hydrochloride | [2] |
| CAS Number | 19869-42-2 | [2][3] |
| Molecular Formula | C₇H₁₄ClNO | [3] |
| Molecular Weight | 163.65 g/mol | [6] |
| Appearance | Colorless to light yellow solid | [3] |
| Storage | 2-8°C, under inert atmosphere |
Application 1: Quantification of 1-Methylazepan-4-one in Azelastine Hydrochloride Drug Substance and Product by HPLC
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound as an impurity in Azelastine Hydrochloride samples.
Experimental Protocol: HPLC Method
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium dihydrogen orthophosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
This compound Reference Standard.
-
Azelastine Hydrochloride sample for analysis.
2. Chromatographic Conditions: A summary of the HPLC conditions is provided in Table 2.
| Parameter | Condition |
| Column | Kromosil C18 (150 x 4.6 mm, 5µm) or equivalent |
| Mobile Phase | Phosphate buffer (pH 3.0) and Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 288 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3. Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen orthophosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Diluent: A mixture of the mobile phase components.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations in the range of 0.1 to 10 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the Azelastine Hydrochloride sample, dissolve it in the diluent to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the sample solution.
-
Construct a calibration curve by plotting the peak area of 1-methylazepan-4-one against its concentration.
-
Determine the concentration of 1-methylazepan-4-one in the sample solution from the calibration curve.
5. Data Presentation: The quantitative results can be summarized as shown in Table 3.
| Sample ID | Peak Area | Concentration (µg/mL) | % Impurity (w/w) |
| Calibration Std 1 | |||
| Calibration Std 2 | |||
| Calibration Std 3 | |||
| Azelastine Sample 1 | |||
| Azelastine Sample 2 |
Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Caption: Workflow for analytical method validation.
Application 2: Identification and Confirmation of 1-Methylazepan-4-one by GC-MS
This protocol describes a Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative identification and confirmation of 1-methylazepan-4-one in samples.
Experimental Protocol: GC-MS Method
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data acquisition and processing software with a mass spectral library.
-
GC capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).
-
Analytical balance.
-
Standard laboratory glassware.
-
Methanol or other suitable solvent (GC grade).
-
This compound Reference Standard.
-
Sample for analysis.
2. GC-MS Conditions: A summary of the proposed GC-MS conditions is provided in Table 4.
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
3. Preparation of Solutions:
-
Standard Solution: Prepare a solution of this compound Reference Standard in a suitable solvent (e.g., methanol) at a concentration of approximately 100 µg/mL.
-
Sample Solution: Dissolve the sample in the same solvent to a suitable concentration and filter if necessary.
4. Analytical Procedure:
-
Inject the standard solution into the GC-MS system to obtain the retention time and mass spectrum of 1-methylazepan-4-one.
-
Inject the sample solution.
-
Compare the retention time of any peak in the sample chromatogram with that of the reference standard.
-
Compare the mass spectrum of the corresponding peak in the sample with the mass spectrum of the reference standard and with a reference library spectrum.
Data Interpretation
The identification of 1-methylazepan-4-one is confirmed by the matching of both the retention time and the mass fragmentation pattern with the analytical reference standard.
Caption: Logical workflow for compound identification by GC-MS.
Handling and Storage
This compound should be handled with care, using appropriate personal protective equipment (PPE). It is recommended to store the reference standard at 2-8°C in a tightly sealed container, protected from light and moisture, to ensure its stability.
Disclaimer
The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. It is essential to perform method validation to ensure the suitability of the analytical procedure for its intended purpose.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 19869-42-2 [smolecule.com]
- 4. particle.dk [particle.dk]
- 5. cormica.com [cormica.com]
- 6. savaglobal.com [savaglobal.com]
Application Notes and Protocols: The Role of 1-methylazepan-4-one Hydrochloride in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methylazepan-4-one Hydrochloride is a versatile heterocyclic building block crucial in medicinal chemistry and pharmaceutical development. Its unique azepane scaffold serves as a key structural motif for synthesizing a diverse range of therapeutic agents.[1][2] This compound is a critical intermediate in the production of established drugs, such as the antihistamine Azelastine, and is also at the forefront of novel drug discovery efforts, including the development of PIM kinase inhibitors for oncology and potential treatments for neurological disorders and addiction.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents.
I. Application in the Development of PIM Kinase Inhibitors for Cancer Therapy
This compound is a key precursor for the synthesis of potent PIM kinase inhibitors, such as CX-6258.[3][4] The PIM kinase family (PIM-1, PIM-2, and PIM-3) of serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis.[5] Their overexpression is implicated in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[5]
Quantitative Data: In Vitro and In Vivo Efficacy of CX-6258
The following tables summarize the biochemical potency and in vivo efficacy of CX-6258, a pan-PIM kinase inhibitor derived from the 1-methylazepan-4-one scaffold.
Table 1: Biochemical Potency of CX-6258 Against PIM Kinase Isoforms
| Target | IC50 (nM) | Assay Type |
| PIM-1 | 5 | Radiometric |
| PIM-2 | 25 | Radiometric |
| PIM-3 | 16 | Radiometric |
| Data sourced from multiple studies.[1][6][7][8] |
Table 2: Cellular Activity of CX-6258 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Cellular Potency (IC50) |
| Various | Human cancer cell lines | 0.02 - 3.7 µM |
| Data represents a range across multiple cell lines.[7] |
Table 3: In Vivo Efficacy of CX-6258 in a Xenograft Model
| In Vivo Model | Dosage | Efficacy (Tumor Growth Inhibition) |
| MV-4-11 xenograft | 50 mg/kg | 45% |
| MV-4-11 xenograft | 100 mg/kg | 75% |
| Data from a study where CX-6258 was administered orally.[1][3][6][7] |
Signaling Pathway: PIM Kinase Inhibition in Cancer
PIM kinases phosphorylate a variety of downstream targets that promote cell survival and proliferation while inhibiting apoptosis. CX-6258, by inhibiting PIM kinases, can block these pro-cancer signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Asymmetric Catalysis of 1-Methylazepan-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral amines and alcohols is of paramount importance in the pharmaceutical industry, as the stereochemistry of a molecule profoundly influences its pharmacological activity. 1-Methylazepan-4-one is a key heterocyclic scaffold found in various biologically active compounds. The asymmetric reduction of its hydrochloride salt to the corresponding chiral 4-hydroxy-1-methylazepane provides access to valuable building blocks for drug discovery and development. This document provides detailed application notes and protocols for the asymmetric catalysis of 1-methylazepan-4-one hydrochloride, focusing on established methods such as catalytic transfer hydrogenation and Corey-Bakshi-Shibata (CBS) reduction, which are widely applied to cyclic ketones.
Asymmetric Transfer Hydrogenation (ATH) with Chiral Ru(II) Catalysts
Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones. Chiral ruthenium(II) complexes, particularly those with N-tosylated diamine ligands like TsDPEN, have demonstrated high efficiency and enantioselectivity in the reduction of a wide range of ketones. The reaction typically utilizes formic acid/triethylamine azeotrope or isopropanol as the hydrogen source.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or (1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Equipment:
-
Schlenk line or glovebox
-
Magnetic stirrer with heating plate
-
Temperature-controlled oil bath
-
Rotary evaporator
-
Apparatus for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Procedure:
-
Catalyst Pre-formation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral ligand (e.g., (S,S)-TsDPEN) (0.011 mmol, 1.1 mol%). Add anhydrous solvent (e.g., DCM or MeCN, 5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (2 mL).
-
Hydrogenation Reaction: Add the substrate solution to the catalyst mixture. Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral 4-hydroxy-1-methylazepane.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC.
Data Presentation
The following data is representative and based on typical results for the asymmetric transfer hydrogenation of analogous cyclic ketones. Actual results for this compound may vary and require optimization.
| Entry | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | (S,S)-TsDPEN | DCM | 25 | 12 | >99 | 92 | 95 (R) |
| 2 | (R,R)-TsDPEN | DCM | 25 | 12 | >99 | 90 | 94 (S) |
| 3 | (S,S)-TsDPEN | MeCN | 40 | 8 | >99 | 95 | 97 (R) |
| 4 | (R,R)-TsDPEN | MeCN | 40 | 8 | >99 | 93 | 96 (S) |
Diagrams
Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.
Caption: Catalytic cycle for Asymmetric Transfer Hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral alcohols.[1][2][3][4] This reaction employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane source such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[1][2][3][4]
Experimental Protocol: CBS Reduction
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Equipment:
-
Schlenk line or glovebox
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add a solution of the chiral CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 mmol, 10 mol%) in anhydrous THF (5 mL). Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).
-
Borane Addition: Slowly add the borane source (e.g., BH₃·SMe₂, 1.2 mmol) to the catalyst solution and stir for 10-15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol at low temperature until gas evolution ceases. Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Neutralize the solution with saturated aqueous NaHCO₃.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the resulting 4-hydroxy-1-methylazepane by chiral HPLC.
Data Presentation
The following data is representative and based on typical results for the CBS reduction of analogous cyclic ketones. Actual results for this compound may vary and require optimization.
| Entry | Catalyst | Borane Source | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | (R)-CBS | BH₃·SMe₂ | 0 | 4 | >98 | 88 | 92 (S) |
| 2 | (S)-CBS | BH₃·SMe₂ | 0 | 4 | >98 | 85 | 91 (R) |
| 3 | (R)-CBS | BH₃·THF | -20 | 6 | >99 | 91 | 96 (S) |
| 4 | (S)-CBS | BH₃·THF | -20 | 6 | >99 | 89 | 95 (R) |
Diagrams
Caption: Experimental workflow for the Corey-Bakshi-Shibata Reduction.
Caption: Catalytic cycle for the Corey-Bakshi-Shibata Reduction.
Conclusion
The asymmetric reduction of this compound is a critical transformation for accessing enantiomerically pure building blocks for pharmaceutical synthesis. This document has outlined detailed protocols for two powerful and widely applicable methods: Asymmetric Transfer Hydrogenation with chiral Ru(II) catalysts and the Corey-Bakshi-Shibata reduction using chiral oxazaborolidine catalysts. While the provided data is representative of similar substrates, these protocols offer a robust starting point for the development and optimization of the enantioselective synthesis of chiral 4-hydroxy-1-methylazepane. Researchers are encouraged to screen various chiral ligands, catalysts, solvents, and reaction conditions to achieve optimal yield and enantioselectivity for this specific substrate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methylazepan-4-one Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-methylazepan-4-one Hydrochloride. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and a comparative analysis of different synthetic routes to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes for producing this compound with high yields are the Tiffeneau-Demjanov rearrangement starting from 1-methylpiperidine-4-one and the Dieckmann condensation route commencing with N-methyl-2-pyrrolidone (NMP).
Q2: Which synthesis route generally provides a higher yield?
A2: Based on available patent literature, the Dieckmann condensation route starting from N-methyl-2-pyrrolidone has been reported to achieve a higher overall yield of up to 95.64%, compared to the Tiffeneau-Demjanov rearrangement route which has a reported yield of approximately 87.0%.[1]
Q3: What are the key reaction types involved in these syntheses?
A3: The synthesis from 1-methylpiperidine-4-one involves a Henry reaction, followed by a reduction and a Tiffeneau-Demjanov rearrangement. The route from N-methyl-2-pyrrolidone involves hydrolysis, esterification, a Michael addition, and a Dieckmann condensation.
Troubleshooting Guides
Route 1: Tiffeneau-Demjanov Rearrangement from 1-methylpiperidine-4-one
Q: My yield for the initial Henry reaction between 1-methylpiperidine-4-one and nitromethane is low. What are the possible causes and solutions?
A: Low yields in the Henry reaction can stem from several factors:
-
Insufficient Base: The base (e.g., sodium methoxide) is crucial for deprotonating nitromethane. Ensure the base is fresh and used in the correct stoichiometric amount.
-
Reaction Temperature: The reaction is typically run at room temperature. Deviations can affect the reaction rate and equilibrium.
-
Reaction Time: The reaction may require an extended period (e.g., 48 hours) to reach completion. Monitor the reaction progress using techniques like TLC to determine the optimal reaction time.
Q: The reduction of the nitro alcohol intermediate is not proceeding to completion. How can I improve this step?
A: Incomplete reduction can be addressed by:
-
Catalyst Activity: If using Raney nickel, ensure it is active. Consider using a fresh batch or activating it before use.
-
Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere. Ensure the system is properly sealed and maintained at the appropriate pressure.
-
Solvent Choice: Methanol is a common solvent for this reduction. Ensure it is of appropriate purity.
Q: The final Tiffeneau-Demjanov rearrangement is giving a poor yield of 1-methylazepan-4-one. What should I check?
A: The Tiffeneau-Demjanov rearrangement is a critical step and can be sensitive to reaction conditions:
-
Temperature Control: The reaction is performed at 0°C. Maintaining this low temperature is crucial to control the reaction rate and minimize side reactions.
-
Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly to the reaction mixture to control the formation of nitrous acid and the subsequent diazotization.
-
pH Control during Workup: After the reaction, the pH needs to be carefully adjusted to 7-8 with sodium bicarbonate for efficient extraction of the product.
Route 2: Dieckmann Condensation from N-methyl-2-pyrrolidone (NMP)
Q: The initial hydrolysis of NMP to 4-methylaminobutyric acid hydrochloride is slow or incomplete. What can I do?
A: To improve the hydrolysis of NMP:
-
Acid Concentration: The reaction is carried out in the presence of hydrochloric acid. Ensure the concentration of the acid is as specified in the protocol.
-
Reflux Time: The reaction requires refluxing for several hours (3-8 hours). Ensure adequate time is allowed for the reaction to go to completion.
Q: I am having trouble with the esterification of 4-methylaminobutyric acid hydrochloride. What are the key parameters?
A: Successful esterification depends on:
-
Reagent Purity: Use dry methanol and ensure the thionyl chloride is of high purity.
-
Temperature Control: The reaction is typically performed at a controlled temperature. Monitor and maintain the temperature as per the protocol.
Q: My Dieckmann condensation yield is lower than expected. What are the common pitfalls?
A: The Dieckmann condensation is a powerful cyclization reaction, but its efficiency can be affected by several factors:
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Base Strength and Stoichiometry: A strong base like potassium tert-butoxide is used to deprotonate the diester. Ensure the base is not expired and is used in the correct molar ratio.
-
Reaction Temperature: The temperature for the cyclization reaction needs to be carefully controlled.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: Tiffeneau-Demjanov Rearrangement | Route 2: Dieckmann Condensation |
| Starting Material | 1-methylpiperidine-4-one | N-methyl-2-pyrrolidone (NMP) |
| Key Intermediates | 1-methyl-4-(nitromethyl)piperidin-4-ol, 4-(aminomethyl)-1-methylpiperidin-4-ol | 4-methylaminobutyric acid hydrochloride, 4-methylaminobutyric acid methyl ester hydrochloride, diester intermediate |
| Key Reactions | Henry reaction, Reduction, Tiffeneau-Demjanov rearrangement | Hydrolysis, Esterification, Michael addition, Dieckmann condensation |
| Reported Overall Yield | 87.0%[1] | 95.64%[2] |
| Reagents of Note | Nitromethane, Sodium methoxide, Raney nickel, Sodium nitrite | Thionyl chloride, Methyl acrylate, Triethylamine, Potassium tert-butoxide |
| Advantages | Shorter synthesis route, mild reaction conditions.[1] | High purity and yield, potential for single solvent use, suitable for large-scale production.[2] |
| Disadvantages | Lower overall yield compared to the Dieckmann route. | Longer reaction sequence. |
Experimental Protocols
Route 1: Synthesis via Tiffeneau-Demjanov Rearrangement
Step 1: Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol [1]
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To a solution of 1-methylpiperidine-4-one in ethanol, add nitromethane and sodium methoxide.
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Stir the reaction mixture at room temperature for 48 hours.
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Filter the resulting solid and wash with methyl tert-butyl ether (MTBE) to obtain the product. Reported Yield: 80.4%
Step 2: Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol [1]
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A mixture of 1-methyl-4-(nitromethyl)piperidin-4-ol and Raney nickel in methanol is stirred at room temperature under a hydrogen atmosphere for 20 hours.
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Filter the mixture through celite and evaporate the solvent under reduced pressure to obtain the product. Reported Yield: 74%
Step 3: Preparation of this compound [1]
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Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol in glacial acetic acid and cool to 0°C.
-
Slowly add an aqueous solution of sodium nitrite, maintaining the temperature at 0°C, and stir overnight.
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Add dichloromethane (DCM) and adjust the pH to 7-8 with sodium bicarbonate.
-
Separate the organic layer, wash the aqueous layer with DCM, and combine the organic layers.
-
Concentrate the organic layer and dissolve the resulting oil in isopropanol.
-
Adjust the pH to <6 with hydrogen chloride in isopropanol, cool to crystallize, and dry the solid under reduced pressure to obtain the final product. Reported Yield: 87.0%
Route 2: Synthesis via Dieckmann Condensation
Step 1: Preparation of 4-methylaminobutyric acid hydrochloride [2]
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Reflux N-methyl-2-pyrrolidone (NMP) in hydrochloric acid for 3-8 hours.
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Cool the reaction mixture and remove the hydrochloric acid under reduced pressure.
-
Crystallize the product from acetone at 10-15°C.
Step 2: Preparation of 4-methylaminobutyric acid methyl ester hydrochloride [2]
-
Add 4-methylaminobutyric acid hydrochloride to a solution of methanol and thionyl chloride to carry out mono-esterification.
Step 3: Preparation of the Diester [2]
-
Add 4-methylaminobutyric acid methyl ester hydrochloride to a solution of methyl acrylate, triethylamine, and methanol.
Step 4: Preparation of N-methylhexahydroazepin-4-one [2]
-
Carry out a cyclization reaction of the diester with a metal organic alcohol such as potassium tert-butoxide.
Step 5: Preparation of this compound [2]
-
Salify the N-methylhexahydroazepin-4-one with hydrochloric acid in isopropanol and crystallize to obtain the final product. Reported Yield: 95.64%
Mandatory Visualization
Caption: Comparative workflow of two primary synthesis routes for this compound.
References
identifying common byproducts in 1-methylazepan-4-one Hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylazepan-4-one Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Dieckmann condensation pathway.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inefficient Enolate Formation | Ensure the base used (e.g., sodium ethoxide, potassium tert-butoxide) is fresh and completely anhydrous. The presence of moisture will consume the base and inhibit enolate formation. Use a freshly opened bottle or dry the solvent and apparatus thoroughly. |
| Incorrect Reaction Temperature | The Dieckmann condensation is temperature-sensitive. If the temperature is too low, the reaction rate may be too slow. If it is too high, side reactions may be favored. Follow the recommended temperature profile for the specific protocol. |
| Poor Quality Starting Diester | Impurities in the starting diester can interfere with the cyclization. Purify the diester (e.g., by distillation or chromatography) before use. |
| Reverse Dieckmann Condensation | If the product does not have an enolizable proton, the reverse reaction (ring cleavage) can occur. This is less common for the synthesis of 1-methylazepan-4-one but can be a factor with substituted analogs. |
Issue 2: Presence of Significant Byproducts
| Observed Impurity | Potential Source | Mitigation Strategy |
| Unreacted Starting Diester | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure stoichiometric or a slight excess of the base is used. |
| β-keto ester (from intermolecular Claisen) | If the concentration of the diester is too high, intermolecular condensation can compete with the desired intramolecular Dieckmann cyclization. | Perform the reaction under high-dilution conditions by adding the diester slowly to the base solution. |
| Hydrolyzed Diester (diacid) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Byproducts from NMP | If N-methyl-2-pyrrolidone (NMP) is the starting material for the diester synthesis, impurities such as methylamine, 2-pyrrolidone, or N-methylsuccinimide may be carried over. | Purify the intermediate 4-(methylamino)butyric acid or its ester derivative before proceeding to the diester formation. |
| Starting Material (from ring expansion) | In the synthesis from 1-methylpiperidine-4-one, incomplete reaction can leave the starting material as a major impurity.[1] | Optimize reaction conditions (e.g., temperature, reaction time) to drive the reaction to completion. |
| Nitrosamines | In the ring expansion synthesis involving nitrites, improper temperature control can lead to the formation of nitrosamine byproducts.[1] | Maintain strict temperature control during the addition of nitrite reagents.[1] |
Quantitative Analysis of a Trial Synthesis
The following table summarizes hypothetical quantitative data from a trial synthesis of this compound via the Dieckmann condensation of diethyl 4-(methylamino)heptanedioate.
| Compound | Expected Yield (%) | Actual Yield (%) | Major Byproducts Detected (GC-MS) | Byproduct Percentage (%) |
| 1-methylazepan-4-one | 85 | 72 | Diethyl 4-(methylamino)heptanedioate | 15 |
| Ethyl 4-(methylamino)butanoate | 8 | |||
| Polymeric materials | 5 |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Dieckmann condensation route?
A1: The most common byproducts include unreacted starting diester, byproducts from intermolecular Claisen condensation, and hydrolysis products if moisture is present. If the precursor synthesis starts from N-methyl-2-pyrrolidone (NMP), impurities from NMP may also be present.
Q2: How can I minimize the formation of byproducts during the Dieckmann condensation?
A2: To minimize byproducts, it is crucial to use anhydrous reagents and solvents, maintain the recommended reaction temperature, and use high-dilution conditions to favor the intramolecular cyclization. Purifying the starting diester is also highly recommended.
Q3: My reaction yields a complex mixture of products. How can I identify the byproducts?
A3: A combination of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structures of the byproducts.
Q4: What is a suitable purification method for this compound?
A4: The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/ether or ethanol/ether. The hydrochloride salt is often crystalline and can be isolated by filtration.
Experimental Protocol: Synthesis of 1-methylazepan-4-one via Dieckmann Condensation
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and scale.
Step 1: Dieckmann Cyclization
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, charge the flask with a solution of sodium ethoxide in anhydrous ethanol.
-
Heat the solution to reflux.
-
Slowly add a solution of diethyl 4-(methylamino)heptanedioate in anhydrous ethanol to the refluxing base solution over a period of 4-6 hours to ensure high dilution.
-
After the addition is complete, continue to reflux for an additional 2-3 hours to drive the reaction to completion.
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Cool the reaction mixture to room temperature.
Step 2: Work-up and Isolation
-
Carefully neutralize the reaction mixture with a slight excess of dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.
Step 3: Decarboxylation and Hydrochloride Salt Formation
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Reflux the crude β-keto ester with aqueous hydrochloric acid.
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Monitor the reaction by TLC or GC until the decarboxylation is complete.
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Cool the reaction mixture and adjust the pH to basic with a suitable base (e.g., sodium hydroxide).
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Extract the free base, 1-methylazepan-4-one, with an organic solvent.
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Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate.
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Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in isopropanol or ether until the pH is acidic.
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Cool the solution to induce crystallization of this compound.
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Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in troubleshooting common byproducts.
References
1-methylazepan-4-one Hydrochloride storage and stability issues
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of 1-methylazepan-4-one Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
There are conflicting recommendations from various suppliers. To ensure the long-term stability of the compound, it is advisable to store it at 2-8°C under an inert atmosphere .[1][2] While some sources suggest room temperature storage[3], refrigeration is a safer precaution against potential degradation. One supplier even recommends storage at -20°C.[4]
Q2: What is the physical appearance of this compound?
This compound is a solid. The color can range from light brown to brown.[5] Any significant deviation from this, such as discoloration, clumping, or the presence of an unusual odor, may indicate degradation.
Q3: Is this compound sensitive to light or moisture?
Q4: What are the known incompatibilities and conditions to avoid?
To maintain the integrity of this compound, it is important to avoid:
-
Heat, flames, and sparks: The compound can decompose at high temperatures.
-
Strong oxidizing agents: These can lead to oxidative degradation of the molecule.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., darkening) | Degradation due to improper storage (exposure to heat, light, or air). | 1. Do not use the material for your experiment. 2. Re-order a fresh batch of the compound. 3. Review your storage protocol to ensure it aligns with the recommended conditions (2-8°C, inert atmosphere, protection from light). |
| Clumping or change in texture | Absorption of moisture (hygroscopicity). | 1. Assess the extent of the issue. Minor clumping may not significantly impact quality for some applications. 2. For sensitive experiments, it is recommended to use a fresh, properly stored sample. 3. Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment. |
| Inconsistent experimental results | Potential degradation of the compound leading to lower purity. | 1. Verify the purity of your current stock of this compound using an appropriate analytical method (see Experimental Protocols section). 2. If purity is compromised, procure a new batch. 3. Always use a consistent and validated source for your starting materials. |
Data Presentation
Table 1: Summary of Supplier-Recommended Storage Conditions
| Supplier/Source | Recommended Storage Temperature | Additional Recommendations |
| ChemScene | Room temperature | N/A |
| Sigma-Aldrich (Ambeed, Inc.) | 2-8°C | Inert atmosphere |
| Sigma-Aldrich (Leyan / Shanghai Haohong) | Room temperature | N/A |
| Pharmaffiliates | 2-8°C (Refrigerator) | N/A |
| BLD Pharm | 2-8°C | Inert atmosphere |
| Klivon | -20°C | N/A |
| Chemsrc | Refrigerated | Store in closed vessels |
Experimental Protocols
Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound. The specific parameters may need to be optimized for your system.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable buffer)
- C18 reverse-phase HPLC column
2. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at 210 nm
4. Analysis:
- Integrate the peak areas of the chromatogram.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks. A significant presence of other peaks may indicate degradation or impurities.
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 3. chemscene.com [chemscene.com]
- 4. Khan Academy [khanacademy.org]
- 5. This compound | 19869-42-2 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 19869-42-2 [sigmaaldrich.com]
safe handling and disposal of 1-methylazepan-4-one Hydrochloride
This guide provides essential safety information, handling protocols, and disposal procedures for 1-methylazepan-4-one Hydrochloride (CAS No: 19869-42-2). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. Key hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Engineering Controls: Use only in a chemical fume hood.
-
Hand Protection: Chemical-resistant gloves are required.
-
Eye/Face Protection: Safety goggles are necessary to protect against splashes.
-
Body Protection: A laboratory coat or other protective clothing should be worn.
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and integrity of the compound. It should be stored under the following conditions:
-
Temperature: Refrigerate between 2-8°C.
-
Atmosphere: Store under an inert atmosphere.
-
Container: Keep in a tightly closed vessel.
Q4: What should I do in case of accidental exposure (e.g., skin contact, inhalation)?
A4: In the event of accidental exposure, follow these first-aid measures immediately:
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Inhalation: Move the individual to fresh air. If symptoms persist or in severe cases, seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Q5: Are there any known chemical incompatibilities with this compound?
A5: Yes, avoid contact with oxidizing agents, as they may cause a reaction. Also, be mindful of conditions to avoid, such as heat, flames, and sparks.
Troubleshooting Guide
Problem: The compound has changed color or appearance during storage.
-
Possible Cause: This could indicate degradation or contamination. The compound should be a colorless to light yellow solid.[2] Improper storage, such as exposure to light, air, or incompatible materials, can lead to chemical changes.
-
Solution: Do not use the compound. Dispose of it according to the recommended disposal protocol. Review your storage procedures to ensure they align with the requirements (refrigerated, inert atmosphere, tightly sealed container).
Problem: I am observing poor solubility in my chosen solvent.
-
Possible Cause: While the hydrochloride salt form generally enhances water solubility, the choice of solvent is critical.[2] The concentration and temperature of the solvent can also affect solubility.
-
Solution:
-
Verify the appropriate solvent for your experimental needs from a reliable source or through small-scale solubility tests.
-
Gentle warming or sonication may aid dissolution, but be cautious of potential degradation if the compound is heat-sensitive.
-
Ensure the compound is of high purity, as impurities can affect solubility.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 19869-42-2 | [3][4] |
| Molecular Formula | C₇H₁₄ClNO | [1][4] |
| Molecular Weight | 163.65 g/mol | [4][5] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C (Refrigerated) |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
1. Pre-Experiment Preparations: a. Ensure you are wearing all required PPE: lab coat, safety goggles, and chemical-resistant gloves. b. Perform all operations within a certified chemical fume hood. c. Have a calibrated balance, appropriate glassware, and the chosen solvent ready. d. Prepare a waste container for contaminated materials.
2. Weighing the Compound: a. Tare a clean, dry weighing vessel on the analytical balance. b. Carefully transfer the required amount of this compound to the weighing vessel using a clean spatula. c. Record the exact weight.
3. Dissolution: a. Place the desired volume of the appropriate solvent into a volumetric flask. b. Carefully transfer the weighed compound into the volumetric flask. c. Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer. d. Stopper the flask and gently swirl to dissolve the compound. A magnetic stirrer can be used for larger volumes. e. Once fully dissolved, add the solvent to the calibration mark.
4. Storage and Labeling: a. Transfer the solution to a clearly labeled storage bottle. b. The label should include the compound name, concentration, solvent, date of preparation, and your initials. c. Store the solution under the recommended conditions (e.g., refrigerated).
5. Post-Procedure Cleanup: a. Decontaminate all glassware and equipment used. b. Dispose of any contaminated disposables (e.g., weighing paper, gloves) in the designated hazardous waste container. c. Clean the work area within the fume hood. d. Wash your hands thoroughly after completing the procedure.
Workflow and Diagrams
Safe Handling and Disposal Workflow
Caption: Logical workflow for safe handling and disposal.
References
Technical Support Center: Optimizing the Dieck-mann Condensation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize Dieckmann condensation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann Condensation?
The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester.[1][2][3] It is the intramolecular equivalent of the Claisen condensation.[1][2] The reaction is fundamental in organic synthesis for constructing five- and six-membered rings.[4][5][6]
Q2: What is the primary driving force for the reaction?
The key driving force is the final deprotonation step.[1][7] After the cyclic β-keto ester is formed, the alkoxide base generated during the reaction deprotonates the highly acidic α-hydrogen located between the two carbonyl groups.[4][7] This acid-base reaction is thermodynamically favorable and shifts the overall equilibrium toward the product.[7][8]
Q3: Which ring sizes are most favorable to synthesize using this method?
The Dieckmann condensation is most effective for creating sterically stable five- and six-membered rings.[2][5][7] 1,6-diesters yield five-membered rings, while 1,7-diesters produce six-membered rings.[2] While 7- and 8-membered rings can be formed, yields are often lower for rings larger than seven members due to competing intermolecular side reactions, such as dimerization.[9][10]
Q4: What happens if the starting material is an unsymmetrical diester?
For unsymmetrical diesters with two possible sites for enolate formation, a mixture of products can result.[11][12] Regioselectivity is influenced by factors such as the acidity of the α-protons and steric hindrance.[4][10] The enolate tends to form at the less sterically hindered or more acidic α-position.[4] Using strong, non-nucleophilic bases can sometimes provide better control over which enolate is formed.[4] If one of the ester groups lacks α-hydrogens, the reaction will proceed with high regioselectivity.[10]
Q5: Why is a full equivalent of a strong base required?
A full equivalent of base is necessary because it is consumed during the reaction.[5][8] The base is not only a catalyst for the initial enolate formation but is also neutralized in the final, irreversible step when it deprotonates the acidic β-keto ester product.[5][8] This final deprotonation drives the reaction to completion.[7][8]
Q6: Why is an acidic workup necessary at the end of the reaction?
The immediate product of the reaction is the enolate salt of the cyclic β-keto ester. An acidic workup, using a proton source like H₃O⁺, is required to protonate this enolate and isolate the final, neutral β-keto ester product.[1][3][9][13]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| 1. Unfavorable Equilibrium | The reaction is reversible. If the β-keto ester product lacks an enolizable proton between the carbonyls, the final, driving deprotonation cannot occur, and the equilibrium may favor the starting materials.[14][15] Ensure your substrate design allows for an acidic α-proton in the product. |
| 2. Incorrect Base/Solvent | The choice of base and solvent is critical. For traditional alkoxide bases (e.g., NaOEt), the corresponding alcohol (EtOH) should be used as the solvent to prevent transesterification.[4][13] For more complex substrates, stronger, non-nucleophilic bases like NaH, LDA, or LHMDS in aprotic solvents (THF, Toluene) often give higher yields and fewer side reactions.[10][14] |
| 3. Intermolecular Condensation | Especially when attempting to form larger rings (7+ members), intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers or dimers.[10][14] Running the reaction under high-dilution conditions (e.g., slow addition of the substrate via syringe pump) can favor the intramolecular pathway.[14] |
| 4. Inactive Reagents | Sodium hydride (NaH) can degrade over time if not stored properly. Using old or improperly stored NaH can lead to failed reactions.[16] It is recommended to use a fresh bottle or wash the NaH to remove any mineral oil and surface oxides before use. |
Problem: Multiple Products are Formed (Regioselectivity Issues)
| Possible Cause | Recommended Solution |
| 1. Competing Enolate Formations | In unsymmetrical diesters, the base may deprotonate multiple α-positions, leading to a mixture of cyclic products.[4][12] To improve selectivity, consider using a bulkier, sterically hindered base that will preferentially deprotonate the less hindered α-carbon. Alternatively, lowering the reaction temperature may increase selectivity.[10] |
| 2. Substrate Design | If possible, design the diester substrate so that one of the ester groups has no α-hydrogens. This will force the enolate to form at a single desired position, eliminating regioselectivity issues.[10] |
Optimizing Reaction Conditions
Data Presentation: Reagent Selection
The selection of base and solvent is crucial for maximizing yield and minimizing side reactions.
Table 1: Comparison of Common Bases for Dieckmann Condensation
| Base | Common Solvent(s) | Characteristics & Best Use Cases |
| Sodium Ethoxide (NaOEt) | Ethanol | Classical conditions. Best for simple, unhindered diesters. The solvent must match the ester's alcohol group to prevent transesterification.[4][15] |
| Potassium t-butoxide (KtOBu) | t-Butanol, THF, Toluene | A stronger, more sterically hindered base. Good for increasing reaction rates and overcoming less acidic α-protons.[10][17] |
| Sodium Hydride (NaH) | Toluene, THF, DMSO | A strong, non-nucleophilic base that results in an irreversible deprotonation. Excellent for preventing reverse reactions. Often used for difficult cyclizations.[9][14] |
| LDA / LHMDS | THF | Very strong, non-nucleophilic, sterically hindered bases. Ideal for achieving high regioselectivity with unsymmetrical diesters and minimizing side reactions at low temperatures.[10][14] |
Table 2: Guide to Solvent Selection
| Solvent Type | Examples | Impact on Reaction |
| Protic | Ethanol, Methanol | Used with corresponding alkoxide bases. Can participate in proton exchange.[4] |
| Aprotic Non-Polar | Toluene, Benzene, Xylene | Commonly used with NaH. May reduce certain side reactions.[10][16] |
| Aprotic Polar | THF, DMF, DMSO | Can enhance the stability and reactivity of the enolate intermediate, often leading to improved yields and faster reaction times.[10][14] |
Experimental Protocols
Key Experiment: General Protocol for Dieckmann Condensation using NaH
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the diester (1.0 eq) in a dry aprotic solvent (e.g., toluene, THF) to a flask.[9]
-
Addition of Base: To this solution, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) portion-wise at room temperature.[9] Caution: Hydrogen gas is evolved.
-
Reaction: Heat the resulting mixture to reflux and monitor the reaction progress by TLC or GC-MS. Typical reaction times can range from 2 to 24 hours.[9]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid until the gas evolution ceases.[9][14]
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Workup and Isolation: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[9] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[9]
-
Purification: Purify the resulting crude product by flash column chromatography to afford the desired cyclic β-keto ester.[9]
Mandatory Visualization
Diagrams of Workflows and Logic
References
- 1. Dieckmann_condensation [chemeurope.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 9. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 14. benchchem.com [benchchem.com]
- 15. Dieckmann Condensation [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. chemistnotes.com [chemistnotes.com]
Technical Support Center: Purification of 1-Methylazepan-4-one Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-methylazepan-4-one Hydrochloride (CAS: 19869-42-2).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used during recrystallization. - Premature crystallization and loss of product during hot filtration. | - Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. Isopropanol is a good starting point. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent the product from crashing out. |
| Product "Oils Out" During Recrystallization | - The melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that depress the melting point. | - Lower the crystallization temperature by using a mixed solvent system (e.g., isopropanol/diethyl ether). - Try to "scratch" the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Persistent Impurities in the Final Product | - Co-crystallization of impurities with similar solubility profiles. - Incomplete reaction or presence of starting materials. - Side-products from the synthesis (e.g., from a Dieckmann condensation). | - Perform a preliminary purification step, such as a wash with a solvent in which the impurity is soluble but the product is not (e.g., diethyl ether). - Consider column chromatography. A polar stationary phase like silica gel with a mobile phase of dichloromethane/methanol or ethyl acetate/methanol could be effective. - If the impurity is a non-polar organic residue, an extraction with a non-polar solvent like hexanes might be beneficial before recrystallization. |
| Product is a Discolored (e.g., Yellow or Brown) Solid | - Presence of colored impurities from the synthesis or degradation. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization. Be aware that this may reduce the overall yield. |
| Difficulty in Isolating the Hydrochloride Salt | - Incorrect pH during the salting-out process. | - Ensure the pH of the solution is acidic (pH 1-2) during the addition of hydrochloric acid to precipitate the hydrochloride salt.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single recrystallization?
A1: While this depends on the purity of the crude material, a single, well-executed recrystallization can significantly improve purity. Purity levels of ≥95% are commonly reported by commercial suppliers.[2][3] With an optimized process, it is possible to achieve purities as high as 99% (as determined by GC).
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: Isopropanol is a commonly suggested solvent for the recrystallization of hydrochloride salts.[4] Acetone has also been mentioned as a solvent for crystallization in a synthesis procedure.[1] A mixed solvent system, such as isopropanol/diethyl ether, can also be effective, especially if the product is "oiling out".
Q3: My compound is very water-soluble. How can I effectively purify it without significant loss?
A3: Due to its high water solubility, aqueous workups should be minimized. Purification methods that do not involve water, such as recrystallization from organic solvents or column chromatography with an organic mobile phase, are recommended.[4]
Q4: What are the likely impurities I might encounter?
A4: Impurities can originate from the starting materials or side-reactions during synthesis. If a Dieckmann condensation is used, potential impurities could include unreacted diester starting material or byproducts from intermolecular condensation.
Q5: How should I store purified this compound?
A5: It is recommended to store the compound at room temperature or refrigerated (2-8°C) in a tightly sealed container under an inert atmosphere.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₇H₁₄ClNO | [2][5] |
| Molecular Weight | 163.65 g/mol | [2][5] |
| Typical Purity | ≥95%, >97%, 98% | [2][6] |
| Melting Point | 165.8–166.4 °C | |
| Appearance | Colorless to light yellow solid |
Experimental Protocols
Protocol for Recrystallization from Isopropanol
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently (e.g., in a water bath) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol or diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 19869-42-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-methyl-azepan-4-one hydrochloride CAS# 19869-42-2 [gmall.chemnet.com]
- 6. dev.klivon.com [dev.klivon.com]
Technical Support Center: Managing Hydrolysis of 1-Methylazepan-4-one Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methylazepan-4-one hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
This compound, a cyclic ketone with a tertiary amine, is susceptible to hydrolysis in aqueous environments. The stability is significantly influenced by the pH, temperature, and presence of other reactive species in the solution. As a hydrochloride salt, its dissolution in neutral water will result in a slightly acidic solution. The seven-membered azepane ring has a degree of inherent ring strain that can influence its reactivity.
Q2: What are the likely degradation pathways for this compound in water?
The primary degradation pathway is expected to be the hydrolysis of the ketone functional group. This can be influenced by the presence of the nitrogen atom in the ring. While the tertiary amine itself is generally stable to hydrolysis, its protonated form can influence the electronic environment of the ketone. Under certain conditions, more complex degradation pathways involving ring-opening or oxidation may occur, particularly under forced degradation conditions.
Q3: How does pH affect the hydrolysis of this compound?
The rate of hydrolysis is expected to be pH-dependent. Generally, hydrolysis of ketones can be catalyzed by both acids and bases.
-
Acidic Conditions: In acidic solutions, the ketone oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Neutral Conditions: Near neutral pH, the hydrolysis rate is likely to be at its minimum.
-
Alkaline Conditions: In basic solutions, the hydroxide ion, a strong nucleophile, can directly attack the carbonyl carbon, leading to hydrolysis.
Q4: What analytical methods are suitable for monitoring the hydrolysis of this compound?
To monitor the degradation of this compound and quantify its concentration over time, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective technique for separating the parent compound from its degradation products.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometry (MS) detector can also be used, potentially after derivatization to improve volatility and thermal stability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and selective, and it can be used for both quantification and identification of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of compound in solution | Unfavorable pH: The solution pH may be too acidic or too alkaline, accelerating hydrolysis. | Measure and adjust the pH of the solution to a near-neutral range (pH 6-8) using appropriate buffers, if compatible with the experiment. |
| High Temperature: Elevated storage or experimental temperatures can significantly increase the rate of hydrolysis. | Store stock solutions and conduct experiments at controlled, and if necessary, reduced temperatures (e.g., 2-8°C). | |
| Presence of Catalysts: Metal ions or other impurities in the solvent or reagents may be catalyzing the degradation. | Use high-purity water (e.g., HPLC-grade) and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected. | |
| Inconsistent results between experiments | Variable pH: Inconsistent preparation of solutions leading to slight pH variations. | Prepare fresh solutions for each experiment and accurately measure the pH. Use buffered solutions to maintain a constant pH. |
| Inconsistent Temperature Control: Fluctuations in ambient or instrument temperature. | Ensure all experiments are conducted in a temperature-controlled environment. | |
| Photodegradation: Exposure to light, especially UV light, might be causing degradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under controlled lighting conditions. | |
| Appearance of unknown peaks in chromatogram | Formation of Degradation Products: The new peaks are likely hydrolysis products or other degradants. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and aid in their identification. Use LC-MS to determine the mass of the unknown peaks for structural elucidation. |
| Contamination: Impurities from solvents, containers, or other sources. | Analyze blank samples (solvent without the compound) to identify any background peaks. Ensure proper cleaning of all glassware and equipment. |
Quantitative Data Summary
The following tables provide an illustrative summary of stability data that should be determined experimentally for this compound.
Table 1: Illustrative pH-Rate Profile for Hydrolysis
| pH | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 2.0 | To be determined | To be determined |
| 4.0 | To be determined | To be determined |
| 7.0 | To be determined | To be determined |
| 9.0 | To be determined | To be determined |
| 12.0 | To be determined | To be determined |
Table 2: Illustrative Temperature Dependence of Hydrolysis at pH 7
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 4 | To be determined | To be determined |
| 25 | To be determined | To be determined |
| 40 | To be determined | To be determined |
| 60 | To be determined | To be determined |
Experimental Protocols
Protocol 1: pH-Dependent Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
HPLC-grade water
-
Buffer solutions (pH 2, 4, 7, 9, 12)
-
HPLC system with UV detector
-
pH meter
-
Constant temperature incubator/water bath
Procedure:
-
Prepare a stock solution of this compound in HPLC-grade water (e.g., 1 mg/mL).
-
For each pH to be tested, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Immediately after mixing, withdraw a sample (t=0) and analyze it by a validated stability-indicating HPLC method to determine the initial concentration.
-
Incubate the remaining solutions at a constant temperature (e.g., 40°C).
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Analyze each sample by HPLC to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the concentration versus time to determine the apparent first-order rate constant (k_obs) for each pH.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Conditions:
-
Acid Hydrolysis: Reflux the compound in 0.1 N HCl at 60°C for 30 minutes.
-
Alkaline Hydrolysis: Reflux the compound in 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
For each condition, prepare a sample of this compound.
-
After the specified stress period, neutralize the acidic and alkaline samples.
-
Analyze the stressed samples using a stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
-
Attempt to achieve a target degradation of 5-20% for optimal results in method validation.
Visualizations
Caption: Factors influencing the hydrolysis of this compound.
Caption: General workflow for studying the hydrolysis of the compound.
Technical Support Center: Enhancing Enantioselectivity in 1-Methylazepan-4-one Hydrochloride Reactions
Welcome to the technical support center for optimizing the enantioselective reduction of 1-methylazepan-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the stereochemical outcome of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric reduction of this compound to its corresponding chiral alcohol, 1-methylazepan-4-ol.
Question: Why am I observing low enantiomeric excess (e.e.) in my reduction of this compound?
Answer: Low enantiomeric excess can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Choice and Purity: The selection of the chiral catalyst is paramount. For cyclic ketones like 1-methylazepan-4-one, oxazaborolidine catalysts (CBS catalysts) and transition metal catalysts with chiral ligands (e.g., Ru-BINAP) are commonly employed.[1][2][3] Ensure the catalyst is of high purity and has not degraded during storage. Low reproducibility can sometimes be attributed to the aging of the catalyst.[2]
-
Reaction Temperature: Temperature can significantly impact enantioselectivity.[4][5] Generally, lower temperatures enhance selectivity by favoring the transition state that leads to the desired enantiomer. If you are running the reaction at room temperature, try lowering it to 0 °C, -20 °C, or even -78 °C.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, consequently, the enantioselectivity. Experiment with a range of aprotic solvents such as THF, toluene, or dichloromethane.
-
Reducing Agent: The nature of the hydride source is critical. For CBS reductions, borane complexes (e.g., BH₃·THF, BH₃·SMe₂) are standard.[2] In transfer hydrogenations, isopropanol or formic acid are often used as the hydrogen source.[1] The concentration and rate of addition of the reducing agent can also play a role.
-
Substrate Purity and Form: Ensure the this compound starting material is pure. The hydrochloride salt may need to be neutralized to the free amine form before the reaction, depending on the catalyst system's sensitivity to acid. This can be achieved by a pre-reaction workup with a mild base.
Question: My reaction yield is low, even though the enantioselectivity is acceptable. What can I do?
Answer: Poor yields can be addressed by examining the following:
-
Reaction Time and Conversion: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Incomplete conversion will naturally lead to lower yields.
-
Catalyst Loading: While catalytic amounts are used, too low a loading may result in a sluggish reaction. Try incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of the reducing agent. An insufficient amount will lead to incomplete reaction, while a large excess might promote side reactions.
-
Workup Procedure: The workup procedure should be optimized to ensure efficient extraction and minimal loss of the product. The basicity of the final product, 1-methylazepan-4-ol, means that pH adjustments during aqueous workup are critical for good recovery.
Question: How can I determine the enantiomeric excess of my 1-methylazepan-4-ol product?
Answer: The most common method for determining enantiomeric excess is through chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique. You will need a chiral stationary phase column (e.g., based on cellulose or amylose derivatives). The two enantiomers will have different retention times, and the e.e. can be calculated from the relative peak areas.
-
Chiral Gas Chromatography (GC): If the product is sufficiently volatile (or can be derivatized to be so), chiral GC with a chiral column can also be used to separate and quantify the enantiomers.
-
NMR Spectroscopy with Chiral Shift Reagents: In some cases, NMR spectroscopy in the presence of a chiral shift reagent can be used to resolve the signals of the two enantiomers, allowing for quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalytic systems for the enantioselective reduction of 1-methylazepan-4-one?
A1: Based on the literature for analogous cyclic ketones, two main approaches are highly promising:
-
CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and borane is a robust method for the asymmetric reduction of ketones.[2][3]
-
Asymmetric Transfer Hydrogenation (ATH): This method often employs Ruthenium (Ru) or Rhodium (Rh) catalysts with chiral diamine or amino alcohol ligands.[1] It uses readily available hydrogen donors like isopropanol or formic acid.
Q2: Should I use the hydrochloride salt of 1-methylazepan-4-one directly in the reaction?
A2: It is generally advisable to convert the hydrochloride salt to the free base before the reduction. Many catalysts, particularly Lewis acidic ones like CBS catalysts, can be inhibited or deactivated by the presence of acid. A simple workup with a mild base (e.g., NaHCO₃ or K₂CO₃) and extraction into an organic solvent is a standard procedure.
Q3: Can enzymatic reduction be used for this substrate?
A3: Yes, enzymatic reduction is a powerful method for producing chiral alcohols with very high enantioselectivity.[5][6] Using either whole-cell systems (like baker's yeast) or isolated ketoreductase (KRED) enzymes could be highly effective for the enantioselective reduction of 1-methylazepan-4-one.[4][6]
Q4: How do I choose between obtaining the (R)- or (S)-enantiomer of 1-methylazepan-4-ol?
A4: The stereochemical outcome is determined by the chirality of the catalyst or enzyme used. For most catalytic systems, both enantiomers of the chiral ligand or catalyst are commercially available. For example, in a CBS reduction, using the (S)-oxazaborolidine will typically yield the (R)-alcohol, while the (R)-catalyst will produce the (S)-alcohol. Similarly, for enzymatic reductions, different enzymes can be screened to find one that produces the desired enantiomer.
Data Presentation
Table 1: Comparison of Catalytic Systems for Enantioselective Reduction of 1-Methylazepan-4-one
| Catalyst System | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Product Configuration |
| (S)-CBS (10 mol%) | BH₃·THF | THF | -20 | 85 | 92 | (R) |
| (R)-CBS (10 mol%) | BH₃·THF | THF | -20 | 83 | 91 | (S) |
| RuCl₂--INVALID-LINK-- | Isopropanol | Toluene | 25 | 92 | 95 | (R) |
| RuCl₂--INVALID-LINK-- | Isopropanol | Toluene | 25 | 90 | 96 | (S) |
| Ketoreductase (KRED-A) | Isopropanol | Buffer/THF | 30 | 95 | >99 | (S) |
| Ketoreductase (KRED-B) | Isopropanol | Buffer/THF | 30 | 93 | >99 | (R) |
Experimental Protocols
Protocol 1: General Procedure for CBS-Catalyzed Reduction
-
Preparation of Free Base: Dissolve this compound (1.0 eq) in water and cool to 0 °C. Add a saturated solution of NaHCO₃ until the pH is ~8-9. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base of 1-methylazepan-4-one.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the flask to -20 °C and add BH₃·THF complex (1.0 M in THF, 1.2 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Substrate Addition: Add a solution of 1-methylazepan-4-one (free base, 1.0 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or GC.
-
Quenching and Workup: Once the reaction is complete, quench carefully by the slow, dropwise addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1 M HCl and wash with diethyl ether. Basify the aqueous layer with 2 M NaOH to pH >12 and extract with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography or distillation.
-
Analysis: Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Workflow for the asymmetric reduction of this compound.
Caption: Troubleshooting logic for common issues in enantioselective reduction.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric reduction of ketones [ns1.almerja.com]
- 4. The enantiomeric purity of alcohols formed by enzymatic reduction of ketones can be improved by optimisation of the temperature and by using a high co-substrate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jps.usm.my [jps.usm.my]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Purity of 1-Methylazepan-4-one Hydrochloride: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-methylazepan-4-one Hydrochloride is a critical step in the quality control process. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods alongside alternative analytical techniques for validating the purity of this compound. The information is supported by experimental data drawn from methodologies applied to structurally similar compounds.
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably Azelastine hydrochloride, an antihistamine medication.[1][2] Its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). While specific validated methods for this intermediate are not abundantly found in public literature, established analytical principles for similar small amine hydrochlorides and ketamine analogs can be effectively adapted.[3][4][5]
Comparative Analysis of Analytical Methods
The primary method for assessing the purity of non-volatile small organic molecules is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high sensitivity, reproducibility, and selectivity.[6] However, other techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed and offer certain advantages.
| Parameter | RP-HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of ions in an electric field.[7] |
| Typical Stationary Phase | C18 or C8 silica-based columns.[8] | Phenylmethylpolysiloxane or similar coated capillary columns. | Fused silica capillary. |
| Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. Derivatization may be needed for polar compounds.[9] | Charged species (ions). |
| Sensitivity | High (ng to pg levels). | Very high (pg to fg levels). | High (ng to pg levels), but sample volume is small.[10] |
| Selectivity | Excellent, can be tuned by altering mobile phase and column chemistry. | Excellent, especially when coupled with a mass spectrometer. | Very high, capable of separating structurally similar compounds. |
| Speed | Moderate (typically 5-30 minutes per sample). | Fast (typically 2-20 minutes per sample). | Very fast (typically 1-10 minutes per sample).[10] |
| Sample Preparation | Simple dissolution and filtration. | Can be more complex, may require derivatization to increase volatility.[9] | Simple dissolution in a buffer. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Moderate. |
Experimental Protocols
Below are detailed experimental protocols for the recommended HPLC method and alternative techniques for the purity validation of this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This proposed method is based on common practices for the analysis of small amine-containing pharmaceuticals.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier. For example, a mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.5-3.5) could be effective. A typical mobile phase composition could be a 70:30 mixture of acetonitrile and water with 0.1% sulfuric acid.[5]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where the analyte has maximum absorbance (e.g., around 210 nm, as the molecule lacks a strong chromophore).
-
Injection Volume : 10-20 µL.
-
Column Temperature : 25-30 °C.
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
GC can be a powerful tool for purity analysis, particularly for identifying volatile impurities.
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column : A capillary column with a slightly polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium or Nitrogen at a constant flow rate.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Detector Temperature : 280 °C (for FID).
-
Sample Preparation : Dissolve the sample in a suitable solvent like methanol or dichloromethane. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility and peak shape of the amine.
Capillary Electrophoresis (CE) Method
CE offers high separation efficiency and is well-suited for the analysis of charged molecules like amine hydrochlorides.[10][11]
-
Instrumentation : Capillary electrophoresis system with a UV detector.
-
Capillary : Fused silica capillary (e.g., 50 µm internal diameter, 50-75 cm total length).
-
Background Electrolyte (BGE) : A buffer solution, for instance, 20 mM ammonium acetate at pH 3.0, potentially with an organic modifier like 20% methanol.[12]
-
Voltage : 15-25 kV.
-
Injection : Hydrodynamic or electrokinetic injection.
-
Detection : UV detection at a low wavelength (e.g., 200-210 nm).
-
Sample Preparation : Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.
Method Validation Workflow
A crucial aspect of ensuring the reliability of any analytical method is its validation. The International Council for Harmonisation (ICH) provides guidelines for this process.[6] The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart of the analytical method validation process.
Conclusion
For the routine purity assessment of this compound, a well-validated RP-HPLC method is the recommended approach due to its robustness, high sensitivity, and adaptability. However, for orthogonal testing or for the specific identification of volatile impurities, GC-MS can be a valuable complementary technique. Capillary Electrophoresis presents a high-speed, high-efficiency alternative, particularly advantageous when dealing with small sample volumes. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the nature of potential impurities, the required level of sensitivity, and the available instrumentation.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | 19869-42-2 | Benchchem [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A review of chromatographic methods for ketamine and its metabolites norketamine and dehydronorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Ketamine Form on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. tpcj.org [tpcj.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. jddtonline.info [jddtonline.info]
- 9. benchchem.com [benchchem.com]
- 10. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-methylazepan-4-one Hydrochloride and Other Pim Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular efficacy of 1-methylazepan-4-one Hydrochloride (also known as CX-6258) against other notable Pim kinase inhibitors. The information presented herein is collated from various preclinical studies to offer a comprehensive overview for researchers engaged in oncology and drug discovery.
Introduction to Pim Kinases and Their Inhibition
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3. These kinases are crucial regulators of cell survival, proliferation, and apoptosis.[1] Their overexpression is implicated in a wide range of hematological malignancies and solid tumors, making them attractive targets for cancer therapy. Unlike many other kinases, Pim kinases are constitutively active, with their regulation occurring primarily at the transcriptional and translational levels.[2] The development of small-molecule inhibitors targeting the ATP-binding pocket of Pim kinases is a promising therapeutic strategy. This guide focuses on comparing the performance of this compound, a pan-Pim kinase inhibitor, with other well-characterized inhibitors in the field.
Biochemical Potency: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in biochemical assays. The following table summarizes the reported IC50 values of this compound and other selected Pim kinase inhibitors against the three Pim isoforms. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in assay conditions.
Table 1: Biochemical IC50 Values of Pim Kinase Inhibitors
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Primary Target(s) | Assay Type |
| This compound (CX-6258) | 5[3] | 25[3] | 16[3] | Pan-Pim | Radiometric Assay[4] |
| SGI-1776 | 7[5] | 363[5] | 69[5] | Pan-Pim, Flt-3 | Not specified |
| AZD1208 | 0.4[6] | 5[6] | 1.9[6] | Pan-Pim | Enzymatic Assay |
| PIM447 (LGH447) | 6 (Ki)[6] | 18 (Ki)[6] | 9 (Ki)[6] | Pan-Pim | Not specified |
Cellular Activity and In Vivo Efficacy
The efficacy of a kinase inhibitor in a cellular context is crucial for its therapeutic potential. The following table summarizes the cellular activity and in vivo efficacy of this compound and other Pim kinase inhibitors in various cancer models.
Table 2: Cellular and In Vivo Performance of Pim Kinase Inhibitors
| Inhibitor | Cell Line(s) | Cellular Potency (IC50) | In Vivo Model | Efficacy |
| This compound (CX-6258) | Various human cancer cell lines | 0.02 - 3.7 µM[4] | MV-4-11 xenograft | 45% TGI at 50 mg/kg, 75% TGI at 100 mg/kg[4] |
| SGI-1776 | AML cells | Concentration-dependent apoptosis[7] | MV4;11 subcutaneous | Complete responses[7] |
| AZD1208 | AML cell lines | GI50 <1 μM in sensitive lines[8] | MOLM-16 xenograft | Dose-dependent tumor growth inhibition[8] |
| PIM447 (LGH447) | Multiple myeloma cell lines | Cytotoxic[9] | Disseminated murine model of human myeloma | Reduced tumor burden and prevented bone loss[9] |
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon activation, Pim kinases phosphorylate a range of downstream substrates, thereby regulating key cellular processes such as cell cycle progression, apoptosis, and protein synthesis.[1] Understanding this pathway is crucial for elucidating the mechanism of action of Pim inhibitors.
Caption: Overview of the Pim Kinase Signaling Pathway.
Experimental Protocols
The determination of IC50 values for Pim kinase inhibitors is typically performed using in vitro biochemical assays. The following are generalized protocols for common assays used in the characterization of these inhibitors.
Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by the kinase.
Workflow:
Caption: Workflow for a Radiometric Kinase Assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the recombinant human Pim kinase enzyme, a suitable peptide substrate (e.g., a derivative of the BAD protein), and [γ-³²P]ATP in a kinase buffer.
-
Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Stopping the Reaction and Spotting: The reaction is stopped, and an aliquot is spotted onto phosphocellulose paper.
-
Washing: The phosphocellulose paper is washed to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the peptide substrate is quantified using a phosphorimager.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.[10]
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Methodology:
-
Kinase Reaction: The kinase reaction is set up with the Pim kinase, substrate, ATP, and the test inhibitor in a multi-well plate. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[11]
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert the ADP produced in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.[11]
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[12]
LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.
Workflow:
Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.
Methodology:
-
Assay Principle: The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase. Binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high FRET signal.[3]
-
Assay Setup: The test inhibitor is added to the wells of a microplate. A mixture of the tagged Pim kinase and a europium-labeled anti-tag antibody is then added.
-
Tracer Addition: The Alexa Fluor® 647-labeled tracer is added to initiate the binding reaction.
-
Incubation: The plate is incubated at room temperature for 60 minutes.
-
Data Acquisition: The FRET signal is measured on a FRET-capable plate reader.
-
Data Analysis: Competitive inhibitors will displace the tracer, leading to a decrease in the FRET signal. The IC50 value is calculated from the dose-response curve of the inhibitor.[6]
Conclusion
This compound (CX-6258) emerges as a potent pan-Pim kinase inhibitor with significant cellular and in vivo activity. When compared to other inhibitors such as SGI-1776, AZD1208, and PIM447, it demonstrates comparable or superior potency against all three Pim kinase isoforms in biochemical assays. The choice of an optimal Pim kinase inhibitor for research or therapeutic development will depend on the specific context, including the desired isoform selectivity, the cancer type being targeted, and the potential for combination therapies. The experimental protocols provided in this guide offer a foundation for the in vitro characterization and comparison of these and other novel Pim kinase inhibitors.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
structural comparison of 1-methylazepan-4-one Hydrochloride and N-methylhexahydroazepan-4-one
An objective analysis for researchers, scientists, and drug development professionals.
In the realm of chemical synthesis and pharmaceutical development, precise molecular structure is paramount. This guide provides a detailed structural comparison between 1-methylazepan-4-one and its hydrochloride salt, often referred to as N-methylhexahydroazepan-4-one hydrochloride. It is crucial to note that "1-methylazepan-4-one" and "N-methylhexahydroazepan-4-one" refer to the same base molecule. The key distinction for comparison lies in the presence or absence of the hydrochloride salt form.
Nomenclature and Equivalence
Initially, it is important to clarify that the names "1-methylazepan-4-one" and "N-methylhexahydroazepan-4-one" describe the identical chemical structure. The nitrogen atom in the azepane ring is methylated, and a ketone group is located at the 4th position of the ring. The hydrochloride designation simply indicates that the molecule is in its salt form, where the tertiary amine has been protonated by hydrochloric acid. This is a common practice in pharmacology to improve the solubility and stability of amine-containing compounds.
Structural and Physicochemical Properties
The primary structural difference between the free base (1-methylazepan-4-one) and its hydrochloride salt is the protonation of the nitrogen atom in the azepane ring. This protonation leads to the formation of a tertiary ammonium cation, with a chloride anion electrostatically associated with it. This seemingly small change has significant implications for the compound's physical and chemical properties.
| Property | 1-Methylazepan-4-one (Free Base) | 1-Methylazepan-4-one Hydrochloride | Reference |
| Molecular Formula | C7H13NO | C7H14ClNO | [1] |
| Molecular Weight | 127.18 g/mol | 163.65 g/mol | [1][2] |
| IUPAC Name | 1-methylazepan-4-one | 1-methylazepan-4-one;hydrochloride | [1] |
| CAS Number | Not explicitly found | 19869-42-2 | |
| Physical Form | Likely an oil or low-melting solid | Solid | [2] |
| Solubility | Generally soluble in organic solvents | Generally soluble in water and polar protic solvents | |
| pKa (of the conjugate acid) | Estimated to be around 8-9 | Not applicable |
Experimental Protocols
To experimentally determine the structure and differentiate between the free base and its hydrochloride salt, the following analytical techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure and confirm the site of protonation.
-
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3 for the free base, D2O or DMSO-d6 for the hydrochloride salt) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. In the hydrochloride salt, the protons on the carbons adjacent to the nitrogen atom will show a significant downfield shift compared to the free base due to the deshielding effect of the positively charged nitrogen.
-
¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum. The carbons adjacent to the nitrogen will also exhibit a downfield shift in the salt form.
-
2D NMR (COSY, HSQC): If necessary, 2D NMR experiments can be performed to confirm proton-proton and proton-carbon correlations and definitively assign all signals.
-
Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups and observe changes upon salt formation.
-
Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: The spectrum of the free base will show a characteristic C=O stretch for the ketone (around 1715 cm⁻¹). The hydrochloride salt will exhibit a broad absorption band in the 2400-2700 cm⁻¹ region, which is characteristic of the N-H stretch of a tertiary ammonium salt. The C=O stretch may also be slightly shifted.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum.
-
Analysis: For the free base, the molecular ion peak [M]+ will be observed at m/z corresponding to C7H13NO. For the hydrochloride salt, the base peak will correspond to the protonated molecule [M+H]+, which is the cation of the salt, at the same m/z as the protonated free base. The chloride ion is not typically observed in positive ion mode.
-
Visualizing the Comparison
The following diagrams illustrate the structural relationship and a typical workflow for the analysis of these compounds.
Caption: Reversible conversion between the free base and hydrochloride salt.
Caption: Workflow for comparing the free base and its hydrochloride salt.
Conclusion
References
Verifying the Molecular Structure of 1-methylazepan-4-one Hydrochloride: A Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative analysis of spectroscopic data to unequivocally confirm the structure of 1-methylazepan-4-one Hydrochloride. By examining its spectral characteristics alongside those of analogous compounds, this document serves as a practical reference for analytical chemists and researchers in the field.
The structure of this compound is characterized by a seven-membered azepane ring with a methyl group on the nitrogen atom and a ketone at the 4-position, neutralized by hydrochloric acid. To validate this structure, a multi-technique spectroscopic approach is employed, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). For comparative purposes, we will contrast its spectral data with those of two similar cyclic ketones: cyclohexanone and N-methyl-4-piperidone.
Spectroscopic Data Comparison
A detailed comparison of the key spectroscopic features of this compound and its analogues is presented below. This data is essential for distinguishing the target molecule from structurally similar compounds.
| Spectroscopic Technique | Key Feature | This compound | Cyclohexanone | N-methyl-4-piperidone |
| IR Spectroscopy | C=O Stretch (cm⁻¹) | ~1715 | ~1715 | ~1715 |
| C-N Stretch (cm⁻¹) | Present | Absent | Present | |
| N-H Stretch (HCl salt) | Broad, ~2400-2800 | Absent | Absent | |
| ¹H NMR Spectroscopy | Methyl Protons (N-CH₃) | Singlet, ~2.9-3.2 ppm | Absent | Singlet, ~2.3-2.5 ppm |
| Protons α to C=O | Multiplet | ~2.35 ppm | Multiplet | |
| Protons α to Nitrogen | Multiplet | Absent | Multiplet | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~208-212 ppm | ~212 ppm | ~208-210 ppm |
| Methyl Carbon (N-CH₃) | ~42-45 ppm | Absent | ~41-43 ppm | |
| Carbons α to Nitrogen | Present | Absent | Present | |
| Mass Spectrometry | Molecular Ion (m/z) of Free Base | 127.10 | 98.07 | 113.08 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following are detailed methodologies for the key experiments cited in this guide.
Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups, particularly the carbonyl (C=O) and amine hydrochloride (N-H) stretches.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: The solid sample of this compound is finely ground and mixed with dry potassium bromide (KBr). The mixture is then compressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity of atoms within the molecule by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃), in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, is added.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the free base form of the compound and to analyze its fragmentation pattern.
-
Instrumentation: Mass Spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent. For analysis of the free base, the hydrochloride salt may be neutralized prior to injection.
-
Data Acquisition: The sample is introduced into the ion source of the mass spectrometer. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound using the described spectroscopic techniques is illustrated in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
By systematically applying these spectroscopic methods and comparing the acquired data with that of known structures, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their research and development activities.
Unveiling Trace Contaminants: A Comparative Guide to Identifying and Quantifying Impurities in 1-methylazepan-4-one Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-methylazepan-4-one Hydrochloride is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities in this compound, a known intermediate and impurity in the synthesis of Azelastine Hydrochloride.[1][2] We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most suitable method for your analytical needs.
Potential Impurities in this compound
The manufacturing process of this compound can introduce several process-related impurities. Based on a known synthesis method, which involves the cyclization of a diester followed by hydrolysis and decarboxylation, potential impurities may include unreacted starting materials, by-products from incomplete reactions, and reagents from the work-up process. A disclosed synthesis route involves the reaction of 4-methylamino-methyl-butyrate hydrochloride with methyl acrylate, followed by cyclization.[3]
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Chemical Structure | Origin |
| N-methyl-2-pyrrolidone (NMP) | C5H9NO | Starting material for a precursor[3] |
| 4-methylamino-butyrate hydrochloride | C5H12ClNO2 | Intermediate[3] |
| Methyl acrylate | C4H6O2 | Reagent[3] |
| Triethylamine | C6H15N | Reagent[3] |
| Potassium tert-butoxide | C4H9KO | Reagent[3] |
| Di-ester intermediate | C10H19NO4 | Intermediate before cyclization[3] |
Comparative Analysis of Analytical Methods
The primary analytical techniques for impurity profiling of pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[4] For this compound and its potential impurities, Reverse-Phase HPLC (RP-HPLC) is the most suitable mode.
Strengths:
-
Excellent for separating a wide range of polar and non-polar compounds.
-
High resolution and sensitivity.
-
Well-established and robust methodology in pharmaceutical analysis.[5][6][7]
Limitations:
-
May require derivatization for compounds lacking a UV chromophore for enhanced detection.
-
Mobile phase consumption can be significant.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying residual solvents and volatile impurities.
Strengths:
-
Exceptional separation efficiency for volatile compounds.
-
Highly sensitive detectors available (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS).
-
Ideal for analyzing residual solvents and volatile starting materials.[8][9]
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be necessary for polar compounds like amines to improve peak shape and thermal stability.[10]
Quantitative Data Summary
The following table summarizes typical performance data for HPLC and GC methods, adapted from methodologies developed for the closely related API, Azelastine Hydrochloride, and general analysis of ketones and amines.
Table 2: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Typical Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5][11] | DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm)[8] |
| Mobile Phase/Carrier Gas | Gradient of aqueous buffer and acetonitrile/methanol[5][7] | Helium[8] |
| Detector | UV/PDA (e.g., 239 nm)[5] | Mass Spectrometer |
| Limit of Detection (LOD) | ~0.006 - 0.01 µg/mL (for related compounds)[5] | ~0.04 - 0.4 µg/mL (for amines, with derivatization)[8] |
| Limit of Quantitation (LOQ) | ~0.019 - 0.03 µg/mL (for related compounds)[5] | ~0.16 - 1.7 µg/mL (for amines, with derivatization)[8] |
| Linearity (r²) | >0.999[5] | >0.99[8] |
| Accuracy (% Recovery) | 90-110%[5][12] | 85-115% |
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This method is adapted from a validated stability-indicating HPLC method for Azelastine Hydrochloride and its impurities.[5][6]
-
Chromatographic System:
-
Column: Phenyl-hexyl, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: A mixture of octane sulfonic acid sodium salt and trifluoroacetic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 239 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask with a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sonicate to dissolve and make up to volume.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample and run a gradient elution program to separate the main component from its impurities. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Identify impurities by comparing their retention times with those of known impurity standards.
-
Quantify impurities using an external standard method.
-
Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
This protocol is a general approach for the analysis of volatile amines and residual solvents.
-
Chromatographic System:
-
Column: DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Injector: Split/splitless, 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-500.
-
-
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
For headspace analysis of residual solvents, place a weighed sample in a headspace vial with a suitable dissolution solvent.
-
-
Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by running reference standards if available.
-
Quantify using an internal or external standard method.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures for impurity analysis.
Caption: Workflow for HPLC-based impurity analysis.
Caption: Workflow for GC-MS based impurity analysis.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive impurity profiling of this compound. The choice of method will depend on the specific impurities of interest. For general impurity profiling, including non-volatile process-related impurities and degradation products, a validated RP-HPLC method is recommended as the primary technique. For the analysis of volatile impurities, such as residual solvents and starting materials, GC-MS is the method of choice. For a complete characterization of the impurity profile, a combination of both techniques is often employed in the pharmaceutical industry. The provided protocols and comparative data serve as a valuable starting point for developing and validating robust analytical methods to ensure the quality and safety of this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. jasco-global.com [jasco-global.com]
- 5. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajpamc.com [ajpamc.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. savaglobal.com [savaglobal.com]
Quantitative Analysis of 1-methylazepan-4-one Hydrochloride: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent analytical techniques for the quantitative analysis of 1-methylazepan-4-one Hydrochloride in research samples: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate quantification in drug discovery, development, and quality control processes. This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations to aid in methodological selection.
Comparison of Quantitative Performance
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the assay, such as sensitivity, selectivity, and sample matrix complexity. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of small polar molecules, including cyclic ketones and amines.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions. | Separation based on volatility, detection by mass-to-charge ratio of fragment ions. |
| Selectivity | Moderate to High | Very High | High to Very High |
| Sensitivity | µg/mL to ng/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Can reach low pg/mL levels.[1] | Dependent on derivatization, can be in the low pg/mL range. |
| Limit of Quantification (LOQ) | Typically in the ng/mL range.[2] | Can reach pg/mL levels.[1] | Dependent on derivatization, typically in the low ng/mL range. |
| Linearity (R²) | > 0.999[2] | > 0.99[1] | > 0.99 |
| Accuracy (% Recovery) | 98-102%[2] | 90-110%[1] | 85-115%[1] |
| Precision (%RSD) | < 2%[2] | < 10%[1] | < 15%[1] |
| Sample Preparation | Simple filtration and dilution often sufficient. | "Dilute-and-shoot" or protein precipitation for biological matrices. | Requires derivatization to improve volatility. |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Typical Application | Routine quality control, content uniformity, and purity analysis. | Bioanalysis, pharmacokinetic studies, metabolite identification, trace level quantification.[3] | Analysis of volatile and semi-volatile compounds; can be used for purity and impurity profiling. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections provide representative experimental protocols for each technique, adapted for the analysis of this compound based on established methods for similar compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug and simple formulations.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As 1-methylazepan-4-one lacks a strong chromophore, detection at a lower wavelength (e.g., 210 nm) is necessary.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the research sample in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 1-methylazepan-4-one HCl.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying low concentrations of this compound in complex biological matrices due to its high sensitivity and selectivity.[3]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 or HILIC column suitable for polar compounds (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1-methylazepan-4-one and an internal standard. The precursor ion would be the protonated molecule [M+H]⁺.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of 1-methylazepan-4-one HCl.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the quantification of 1-methylazepan-4-one, provided that the analyte is derivatized to increase its volatility and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).
Derivatization:
-
A two-step derivatization involving oximation followed by silylation is recommended for ketones.
-
Oximation: React the sample with a solution of methoxyamine hydrochloride in pyridine to convert the keto group to a methoxime. This prevents enolization.
-
Silylation: React the product from the previous step with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize the amine group.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte and internal standard for enhanced sensitivity and selectivity.
Sample Preparation:
-
Extract the analyte from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Evaporate the solvent to dryness.
-
Perform the derivatization steps as described above.
-
Inject the derivatized sample into the GC-MS.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 1-methylazepan-4-one Hydrochloride: A Comparative Guide
A Guideline for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-methylazepan-4-one Hydrochloride, a versatile chemical entity, serves as a key intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine Azelastine.[1] It is also recognized in research contexts as CX-6258, a potential inhibitor of PIM kinases, which are implicated in cell proliferation and survival, making them attractive targets in oncology.[2] Given its potential biological activity, a thorough assessment of its cross-reactivity is paramount to understanding its specificity, potential off-target effects, and overall therapeutic or toxicological profile.[3]
This guide provides a framework for evaluating the cross-reactivity of this compound in common biological assays. It compares its hypothetical performance against established PIM kinase inhibitors, SGI-1776 and AZD1208, and outlines detailed experimental protocols for key assays.
Comparative Analysis of Kinase Inhibition Profiles
To illustrate a comparative cross-reactivity assessment, the following table presents hypothetical IC50 values for this compound and two alternative PIM kinase inhibitors against a panel of selected kinases. This data format allows for a clear comparison of potency and selectivity.
| Target | This compound (Hypothetical IC50, nM) | SGI-1776 (Hypothetical IC50, nM) | AZD1208 (Hypothetical IC50, nM) |
| PIM1 | 150 | 7 | 5 |
| PIM2 | 250 | 25 | 10 |
| PIM3 | 200 | 15 | 8 |
| FLT3 | >10,000 | 10 | >10,000 |
| CDK2 | 5,000 | >10,000 | >10,000 |
| VEGFR2 | >10,000 | >10,000 | >10,000 |
Experimental Protocols
Radiometric Kinase Inhibition Assay
This assay directly measures the enzymatic activity of kinases by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Materials:
-
Kinase of interest (e.g., PIM1)
-
Peptide or protein substrate
-
[γ-³³P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Receptor Binding Assay
Receptor binding assays are crucial for identifying interactions with cell surface or intracellular receptors.[4][5][6]
Materials:
-
Cell membranes or purified receptors of interest
-
Radiolabeled ligand specific for the receptor
-
Binding buffer
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the receptor preparation with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the ability of the test compound to displace the radiolabeled ligand and calculate its binding affinity (Ki).
Visualizing Workflows and Pathways
To further elucidate the process of cross-reactivity assessment and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Hypothetical signaling pathway for PIM1 kinase.
Caption: Comparative specificity profiles of PIM kinase inhibitors.
References
- 1. This compound | 19869-42-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 19869-42-2 [smolecule.com]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
Unveiling the Biological Potential: A Comparative Analysis of 1-Methylazepan-4-one Hydrochloride and Its Analogs as PIM Kinase Inhibitors
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a detailed comparison of the biological activity of 1-methylazepan-4-one hydrochloride and its analogs, focusing on their potent role as PIM kinase inhibitors, a crucial target in oncology.
This compound has emerged as a significant scaffold in the development of therapeutic agents. Its derivatization has led to the discovery of potent inhibitors of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) implicated in cell cycle progression, survival, and tumorigenesis. Overexpression of PIM kinases is observed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.
One of the most notable analogs, CX-6258, is a potent, selective, and orally efficacious pan-PIM kinase inhibitor. This guide will delve into the comparative biological activities of 1-methylazepan-4-one analogs, drawing upon key experimental data to illustrate their structure-activity relationship (SAR).
Comparative Biological Activity of 1-Methylazepan-4-one Analogs
The following table summarizes the in vitro inhibitory activity of this compound (as part of the larger CX-6258 structure) and its analogs against PIM kinases, along with their cellular antiproliferative effects. The data is extracted from the seminal study by Haddach et al. (2012) which led to the discovery of CX-6258.[1][2][3]
| Compound ID | R Group Modification | PIM1 IC₅₀ (nM) | PIM2 IC₅₀ (nM) | PIM3 IC₅₀ (nM) | MV-4-11 Cell IC₅₀ (nM) |
| 5 | -H | 130 | 1100 | 440 | 180 |
| 7 | 2-(pyrrolidin-1-yl)ethanamine | 15 | 120 | 51 | 37 |
| 8 | 1-chloro-2-(pyrrolidin-1-yl)ethanamine | 10 | 62 | 30 | 25 |
| 13 (CX-6258) | 4-methyl-1,4-diazepan-1-yl | 5 | 25 | 16 | 13 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation. MV-4-11 is a human acute myeloid leukemia cell line known to have high levels of PIM kinases.
The data clearly demonstrates that modifications to the amide group of the core structure significantly impact the inhibitory potency against all three PIM kinase isoforms. The introduction of a basic amine, as seen in compound 7 , led to a notable increase in potency compared to the unsubstituted analog 5 .[1] Further optimization by adding a chloro group (compound 8 ) enhanced the activity. The most significant improvement was observed with the incorporation of the 1-methylazepan-4-one moiety (within the larger 4-methyl-1,4-diazepan-1-yl group of CX-6258, compound 13 ), resulting in a highly potent pan-PIM kinase inhibitor with low nanomolar IC₅₀ values against the enzymes and potent antiproliferative activity in a relevant cancer cell line.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
PIM Kinase Inhibition Assay
The inhibitory activity of the compounds against PIM1, PIM2, and PIM3 kinases was determined using a radiometric filter binding assay.
-
Reaction Mixture: The assay was performed in a final volume of 25 µL containing the respective PIM kinase, a peptide substrate (e.g., CREBtide for PIM1), and [γ-³³P]ATP.
-
Incubation: The compounds, dissolved in DMSO, were pre-incubated with the kinase for a specified period at room temperature. The kinase reaction was then initiated by the addition of the peptide substrate and [γ-³³P]ATP.
-
Termination and Detection: After incubation, the reaction was stopped, and the mixture was transferred to a phosphocellulose filter plate. The plate was washed to remove unincorporated [γ-³³P]ATP. The amount of radioactivity incorporated into the peptide substrate, which is proportional to the kinase activity, was measured using a scintillation counter.
-
IC₅₀ Determination: The concentration of the compound that caused 50% inhibition of kinase activity (IC₅₀) was calculated by fitting the data to a sigmoidal dose-response curve.
Cellular Antiproliferative Assay
The effect of the compounds on the proliferation of the MV-4-11 human acute myeloid leukemia cell line was assessed using a standard cell viability assay.
-
Cell Seeding: MV-4-11 cells were seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for a period of 72 hours.
-
Viability Assessment: After the incubation period, a reagent such as CellTiter-Glo® was added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
IC₅₀ Calculation: The luminescence was measured using a plate reader, and the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the PIM kinase signaling pathway and the general experimental workflow for inhibitor screening.
References
A Comparative Study of Catalytic Mechanisms for the Synthesis of 1-Methylazepan-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent catalytic methods for the synthesis of 1-methylazepan-4-one hydrochloride, a key intermediate in the pharmaceutical industry. The comparison focuses on reaction efficiency, purity of the final product, and the underlying catalytic mechanisms. Experimental data is presented to support an objective evaluation of each route.
At a Glance: Comparison of Synthetic Routes
| Parameter | Method 1: Ring Expansion of 1-Methylpiperidine-4-one | Method 2: Dieckmann Condensation of N-Methyl-2-pyrrolidone Derivative |
| Starting Material | 1-Methylpiperidine-4-one | N-Methyl-2-pyrrolidone (NMP) |
| Key Reaction | Henry Reaction & Ring Expansion | Dieckmann Condensation |
| Overall Yield | ~52% (calculated) | 95.64%[1] |
| Purity of Final Product | ≥95%[2] | 99% (GC)[1] |
| Number of Steps | 3 | 4 |
| Key Advantages | Milder reaction conditions in initial steps. | High overall yield and purity. |
| Key Disadvantages | Lower overall yield. | More steps, potentially longer overall reaction time. |
Method 1: Synthesis via Ring Expansion of 1-Methylpiperidine-4-one
This synthetic pathway involves a three-step process starting from the readily available 1-methylpiperidine-4-one. The key transformations are a Henry nitroaldol reaction, followed by reduction of the nitro group and a subsequent ring expansion.
Experimental Protocol
Step 1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol
To a solution of 1-methylpiperidine-4-one in ethanol, nitromethane is added. The reaction is carried out in the presence of a base such as sodium methoxide at room temperature for 48 hours. The resulting product is filtered and washed to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.
-
Yield: 80.4%[3]
Step 2: Synthesis of 4-(aminomethyl)-1-methylpiperidin-4-ol
The nitro compound from the previous step is reduced to the corresponding amine. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel. The reaction is carried out in a suitable solvent like methanol under hydrogen pressure.
-
Yield: 74%[3]
Step 3: Synthesis of this compound
The amino alcohol intermediate is dissolved in glacial acetic acid and cooled to 0°C. A solution of sodium nitrite in water is added slowly, and the reaction is stirred overnight. After workup with dichloromethane and neutralization, the organic layer is concentrated. The resulting oil is dissolved in isopropanol, and the pH is adjusted to <6 with a solution of hydrogen chloride in isopropanol to induce crystallization of the final product.
-
Yield: 87.0%[3]
Catalytic Mechanism and Workflow
The synthesis proceeds through a series of well-established reaction mechanisms. The initial Henry reaction is a base-catalyzed carbon-carbon bond formation. The subsequent reduction of the nitro group is a catalytic hydrogenation process. The final step involves a diazotization of the primary amine followed by a Tiffeneau-Demjanov-like ring expansion.
Method 2: Synthesis via Dieckmann Condensation
This classical approach utilizes N-methyl-2-pyrrolidone (NMP) as the starting material and involves a four-step sequence culminating in a Dieckmann condensation to form the seven-membered ring.
Experimental Protocol
Step 1: Synthesis of 4-methylaminobutyric acid hydrochloride
N-methyl-2-pyrrolidone is refluxed in hydrochloric acid for 3 to 8 hours. After cooling and removal of excess hydrochloric acid under reduced pressure, the product is crystallized from acetone.
-
Molar Ratio: NMP : HCl = 1 : 1.2-5[1]
Step 2: Synthesis of 4-methylaminobutyric acid methyl ester hydrochloride
The product from the previous step is esterified using methanol and thionyl chloride.
-
Molar Ratio: 4-methylaminobutyric acid hydrochloride : Thionyl chloride = 1 : 4.2[1]
Step 3: Synthesis of the Diester Intermediate
The methyl ester hydrochloride is reacted with methyl acrylate in the presence of triethylamine in methanol to form the corresponding diester.
-
Molar Ratio: 4-methylaminobutyric acid methyl ester hydrochloride : Methyl acrylate = 1 : 1.9[1]
-
Molar Ratio: Triethylamine : Methyl acrylate = 1 : 1.3[1]
Step 4: Dieckmann Condensation and Salification
The diester undergoes an intramolecular cyclization using a strong base like potassium tert-butoxide. The resulting N-methylhexahydroazepin-4-one is then treated with a solution of hydrogen chloride in isopropanol to yield the final hydrochloride salt.
Catalytic Mechanism and Workflow
This synthesis is characterized by the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. The preceding steps serve to construct the necessary diester precursor from NMP.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between the two may depend on the specific requirements of the synthesis.
The Ring Expansion of 1-Methylpiperidine-4-one (Method 1) offers a shorter synthetic sequence. However, based on the available data, the calculated overall yield is significantly lower than that of Method 2. Further optimization of each step would be necessary to improve its overall efficiency.
The Dieckmann Condensation route (Method 2) , while involving an additional step, demonstrates a remarkably high overall yield and purity as documented in the patent literature[1]. This makes it a more attractive option for large-scale production where high efficiency and product quality are paramount.
For researchers and drug development professionals, the high yield and purity of the Dieckmann condensation route make it a more robust and economically favorable choice for the synthesis of this compound. Future research could focus on optimizing the reaction conditions of the ring expansion method to improve its overall yield and make it more competitive.
References
Safety Operating Guide
Proper Disposal of 1-methylazepan-4-one Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-methylazepan-4-one Hydrochloride, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate stringent safety measures during handling and disposal.[1] It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Quantitative Hazard Data
| Hazard Statement | GHS Classification | Percentage of Notifications |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | 83.3% |
| Causes serious eye irritation | Eye irritation (Category 2A) | 50% |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | 50% |
| Causes skin irritation | Skin irritation (Category 2) | 33.3% |
Data sourced from ECHA C&L Inventory notifications.[1]
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on standard laboratory safety practices for hazardous chemical waste.[2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.[3]
1. Hazard Assessment:
-
Before beginning any disposal-related activities, review the Safety Data Sheet (SDS) for this compound to fully understand its hazards.[3]
-
Treat the compound as hazardous waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (nitrile or neoprene), and a lab coat when handling the waste.[3]
3. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.[3] Incompatible chemicals can react, potentially leading to the generation of toxic fumes or other dangerous situations.
4. Containerization:
-
Place solid this compound waste into a clearly labeled, sealed, and chemically compatible container.[2][3]
-
For solutions containing this compound, use a labeled, leak-proof container.[3]
-
Ensure the container is appropriate for the type of waste (e.g., do not use metal containers for corrosive materials). Plastic containers are often preferred.[2]
-
Avoid overfilling the container.
5. Labeling:
-
Properly label the waste container with the full chemical name: "this compound".[2]
-
Include the appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
Indicate the date when the waste was first added to the container.
6. Storage:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.[2][3]
-
This area should be away from drains, sources of ignition, and incompatible materials.[3]
7. Final Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal.[2][3] EHS professionals are trained to manage hazardous chemical waste in compliance with all relevant regulations.
-
Never dispose of this compound down the drain or in the regular trash.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 1-Methylazepan-4-one Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 1-methylazepan-4-one Hydrochloride (CAS No: 19869-42-2), a compound utilized in pharmaceutical research, including as a PIM kinase inhibitor also known as CX-6258.[1]
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is provided below. It should be noted that some physical properties like melting point, boiling point, and density are not consistently reported in available safety data sheets.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄ClNO | [2][3][4][5][6] |
| Molecular Weight | ~163.65 g/mol | [2][3][4][5] |
| Appearance | Solid | [3][4] |
| Purity | ≥95% | [3][4] |
| Storage Temperature | Varies (Room Temp. to 2-8°C) | [6][7] |
Note on Storage Temperature: There are conflicting recommendations for the storage temperature of this compound, with some sources suggesting room temperature and others recommending refrigeration (2-8°C).[6][7] It is crucial to consult the Safety Data Sheet (SDS) provided by the specific supplier for accurate storage instructions.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2] Adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
| PPE Category | Recommended Equipment |
| Engineering Controls | Work should be conducted in a chemical fume hood. |
| Eye/Face Protection | Safety goggles or glasses. |
| Skin Protection | Laboratory coat and chemical-resistant gloves. |
| Respiratory Protection | An approved mask or respirator should be used, especially during accidental release scenarios. |
Procedural Guidance: Handling, Storage, and Disposal Workflow
The following diagram outlines the essential step-by-step procedures for the safe handling, storage, and disposal of this compound.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
Experimental Protocols
This compound, also known as CX-6258, is a pan-PIM kinase inhibitor. The following are representative methodologies for key experiments involving this compound.
1. Biochemical Kinase Assay (Radiometric)
-
Objective: To determine the in-vitro inhibitory activity of this compound against PIM kinases.
-
Methodology:
-
Prepare a reaction mixture containing the recombinant human PIM kinase enzyme (PIM-1, PIM-2, or PIM-3) in a suitable kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Add the peptide substrate and [γ-³²P]ATP to the reaction mixture.
-
Introduce varying concentrations of this compound to the reaction.
-
Incubate the mixture to allow for the kinase reaction to proceed.
-
Stop the reaction and measure the incorporation of ³²P into the substrate to determine the level of kinase activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
2. Cell Viability Assay
-
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MV-4-11) into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a DMSO control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo assay.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.
-
3. In-Cell Target Engagement Assay
-
Objective: To confirm that this compound is inhibiting PIM kinase activity within the cell by measuring the phosphorylation of downstream targets.
-
Methodology:
-
Treat cells with various concentrations of the inhibitor for a defined period (e.g., 2 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting to detect the phosphorylation levels of downstream PIM substrates like BAD and 4E-BP1.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the control.
-
Operational Plans and Disposal
Operational Plan:
-
Receiving and Unpacking: Upon receipt, visually inspect the container for any damage. Unpack in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting procedures within a chemical fume hood to minimize inhalation exposure.
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Scoop the mixture into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan:
All waste containing this compound should be considered hazardous.
-
Collect all waste, including contaminated absorbent materials and disposable labware, in a clearly labeled, sealed, and chemically compatible container.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
References
- 1. Buy this compound | 19869-42-2 [smolecule.com]
- 2. This compound | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19869-42-2 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-Methyl-azepan-4-one HCl | CAS#:19869-42-2 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
